Hydrazine sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
hydrazine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHATBSUIJLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2.H2O4S, H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | HYDRAZINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13464-80-7, Array | |
| Details | Compound: Hydrazine, sulfate (2:1) | |
| Record name | Hydrazine, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Hydrazine, sulfate (2:1) | |
| Record name | Hydrazine, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Details | Compound: Hydrazine, sulfate (2:1) | |
| Record name | Hydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020703 | |
| Record name | Hydrazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley] | |
| Record name | HYDRAZINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrazine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
DECOMPOSES (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HYDRAZINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL) | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |
| Record name | HYDRAZINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |
| Record name | HYDRAZINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94 | |
| Record name | HYDRAZINE SULFATE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/50014%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Density |
1.37 (NTP, 1992) - Denser than water; will sink, 1.378 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |
| Record name | HYDRAZINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |
| Record name | HYDRAZINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic crystals; glass like plates or prisms, White crystalline powder | |
CAS No. |
1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3 | |
| Record name | HYDRAZINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrazine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium(2+) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRAZINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N369SAT01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDRAZINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
489 °F (NTP, 1992), 254 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |
| Record name | HYDRAZINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16148 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 852 | |
| Record name | HYDRAZINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical and Conceptual Foundations of Hydrazine Sulfate Research
Genesis of Scientific Inquiry into Hydrazine (B178648) Compounds
The scientific journey into the world of hydrazine compounds began in the late 19th century, spearheaded by the pioneering work of German chemist Emil Fischer. In 1875, while investigating the chemical properties of nitrogen-based compounds, Fischer synthesized phenylhydrazine (B124118), the first derivative of hydrazine. hydrazine.comprinceton.edu This discovery was a significant milestone, as it introduced a new class of compounds with unique reactivity and properties distinct from other nitrogen-containing substances like ammonia (B1221849). hydrazine.com Fischer's meticulous work involved reducing the corresponding diazonium salt to produce phenylhydrazine and he is also credited with coining the term "hydrazine". hydrazine.comwikipedia.org His early syntheses laid the groundwork for understanding the fundamental chemical behavior of hydrazines. hydrazine.com
Following Fischer's initial breakthrough, another German chemist, Theodor Curtius, made a pivotal contribution in 1887 by being the first to synthesize hydrazine itself, albeit in an impure form as hydrazine sulfate (B86663). hydrazine.comwikipedia.org He achieved this by treating organic diazides with dilute sulfuric acid. wikipedia.org Despite his repeated efforts, Curtius was unable to isolate pure hydrazine. wikipedia.org The challenge of producing pure anhydrous hydrazine was finally overcome in 1895 by the Dutch chemist Lobry de Bruyn. hydrazine.comwikipedia.org
The early 20th century saw a significant advancement in hydrazine production with the development of the Olin Raschig process in 1907 by Friedrich August Raschig. hydrazine.comwikipedia.org This process, which involves the reaction of ammonia with sodium hypochlorite (B82951), provided a more efficient and economically viable method for producing hydrazine. hydrazine.comwikipedia.org Initially, the high cost and difficulty of production limited hydrazine to primarily academic interest. hydrazine.com However, the advent of World War II and the burgeoning field of rocketry dramatically shifted this perspective. hydrazine.com The Germans developed hydrazine hydrate (B1144303) for use as a rocket propellant in the Messerschmitt Me 163B fighter plane. hydrazine.comwikipedia.org This application spurred further research and development, particularly in the United States, where institutions like the Jet Propulsion Laboratory (JPL) began extensively studying hydrazine's potential as both a bipropellant and monopropellant in the late 1940s. hydrazine.com
Evolution of Hydrazine Sulfate as a Subject of Academic Investigation
This compound, the salt formed from the neutralization of hydrazine with sulfuric acid, transitioned from being an intermediate in the initial synthesis of hydrazine to a compound of significant academic interest in its own right. wikipedia.orgnih.govnoaa.gov Its greater stability compared to the highly reactive and volatile pure hydrazine made it a more convenient and safer compound for handling and research. sciencemadness.org
Early academic investigations into this compound were largely focused on its fundamental chemical and physical properties. It was characterized as a colorless, crystalline solid with orthorhombic crystal structure. nih.govchemicalbook.com Its solubility in water and insolubility in ethanol (B145695) were documented, along with its acidic nature in aqueous solutions. chemicalbook.com These foundational studies provided the necessary data for its use in various chemical syntheses and analytical applications. orgsyn.org For instance, it has been used as a catalyst in the manufacturing of acetate (B1210297) fibers and for testing for arsenic in metals. wikipedia.org
Despite the negative outcomes in oncology, research into this compound's chemical properties and potential applications in other fields has continued. For example, its role as a reducing agent is well-established, and it has been utilized in various chemical reactions. nih.gov Spectrophotometric methods have been developed for the determination of this compound in various samples, highlighting its continued relevance in analytical chemistry. epstem.netasianpubs.orgresearchgate.net
Theoretical Frameworks Guiding this compound Research
The research on this compound has been guided by several key theoretical frameworks, primarily rooted in its chemical structure and reactivity.
One of the fundamental theoretical concepts applied to this compound is its nature as a salt of a weak base (hydrazine) and a strong acid (sulfuric acid). This is more accurately represented as [N₂H₅]⁺[HSO₄]⁻, hydrazinium (B103819) hydrogen sulfate. sciencemadness.orgchemicalbook.comyoutube.com This understanding explains its acidic properties in aqueous solution and its stability compared to free hydrazine. chemicalbook.com The protonation of the hydrazine molecule to form the hydrazinium cation reduces its reactivity and volatility. sciencemadness.org
As a strong reducing agent, the theoretical framework for its reactions often involves redox principles. nih.govnoaa.gov In chemical reactions, this compound can donate electrons, leading to its oxidation while reducing other substances. This property is central to its use as a chemical reagent and has been a subject of study in various chemical syntheses.
In the context of its proposed biological activity, the guiding theoretical framework was the "Warburg effect," which describes the increased reliance of cancer cells on glycolysis for energy production. wikipedia.org Joseph Gold's hypothesis was an extension of this, suggesting that the body compensates for this through increased gluconeogenesis, and that inhibiting this pathway with this compound could selectively starve tumor cells. wikipedia.orgnih.gov The proposed mechanism of action was the irreversible inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEP-CK), a key enzyme in the gluconeogenesis pathway. wikipedia.orgnih.gov While this theory drove decades of research, the clinical data ultimately did not support its efficacy in treating cancer. wikipedia.org
The study of this compound's physical properties, such as its crystal structure, has been informed by crystallographic theories. It is known to exist as orthorhombic crystals. nih.govchemicalbook.com More recent research has even explored the existence of a metastable monoclinic polymorphic form, indicating a more complex solid-state chemistry than previously understood. amanote.com
Furthermore, the thermal decomposition of hydrazine and its derivatives is a critical area of theoretical and practical study, particularly given its use in propellants. nasa.govnih.gov Research in this area explores the reaction mechanisms and kinetics of decomposition under various conditions, including temperature and pressure, to understand its stability and energy release. nasa.govnih.gov
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | H₆N₂O₄S | nist.gov |
| Molecular Weight | 130.12 g/mol | nih.govnist.gov |
| Appearance | Colorless or white crystalline solid | nih.govnoaa.gov |
| Crystal Structure | Orthorhombic | nih.govchemicalbook.com |
| Melting Point | 254 °C (decomposes) | nih.govnoaa.govchemicalbook.com |
| Density | 1.37 g/cm³ | noaa.govchemicalbook.com |
| Solubility in Water | Slightly soluble in cold water, soluble in hot water | chemicalbook.com |
| Solubility in Ethanol | Insoluble | chemicalbook.com |
| pH of Aqueous Solution | Acidic (1.3 for 0.2 M solution) | nih.gov |
Historical Timeline of Hydrazine and this compound Research
| Year | Event | Key Figure/Institution | Significance | Source(s) |
| 1875 | First synthesis of a hydrazine derivative (phenylhydrazine) and coining of the term "hydrazine". | Emil Fischer | Laid the foundation for hydrazine chemistry. | hydrazine.comprinceton.eduwikipedia.org |
| 1887 | First synthesis of this compound. | Theodor Curtius | First isolation of the hydrazine moiety. | hydrazine.comwikipedia.orgresearchgate.netacs.org |
| 1895 | First preparation of pure anhydrous hydrazine. | Lobry de Bruyn | Enabled the study of the pure compound. | hydrazine.comwikipedia.org |
| 1907 | Development of the Olin Raschig process for hydrazine production. | Friedrich August Raschig | Provided a commercially viable production method. | hydrazine.comwikipedia.org |
| 1940s | Increased research into hydrazine as a rocket propellant. | German military, US Jet Propulsion Laboratory | Spurred development and large-scale production. | hydrazine.comwikipedia.org |
| mid-1970s | Proposal of this compound as a cancer treatment. | Joseph Gold | Initiated decades of clinical investigation. | wikipedia.orgcancer.govresearchgate.net |
| 1980s | National Cancer Institute (NCI) conducts preclinical studies. | National Cancer Institute | Found no significant antitumor activity. | cancer.govnih.gov |
Synthesis and Derivatization Methodologies of Hydrazine Sulfate
Chemical Synthesis Pathways for Hydrazine (B178648) Sulfate (B86663)
Hydrazine sulfate ([N₂H₅]⁺[HSO₄]⁻) is the salt formed by treating hydrazine (N₂H₄) with sulfuric acid (H₂SO₄). wikipedia.org Its solid, crystalline nature makes it more stable and less volatile than pure liquid hydrazine, rendering it a safer alternative for storage and various applications in chemical laboratories and industries. wikipedia.orgsciencemadness.org Several synthesis pathways have been developed for its production, primarily involving the oxidation of ammonia (B1221849) or its derivatives. lookchem.com
Hoffmann Rearrangement Process Applications in this compound Synthesis
The Hoffmann rearrangement (or Hoffmann degradation) provides a viable route for synthesizing hydrazine from urea (B33335). sciencemadness.orgyoutube.com In this process, urea reacts with sodium hypochlorite (B82951) in a basic aqueous solution. sciencemadness.orgsciencemadness.org The reaction proceeds through several steps: first, a proton is abstracted from the amide by a base (like sodium hydroxide). youtube.com The resulting anion attacks the hypochlorite to form a chloroamide derivative, which then undergoes deprotonation and rearrangement, eliminating a chloride ion to form an isocyanate intermediate. youtube.com This intermediate is then hydrolyzed to produce hydrazine and carbon dioxide, with the evolution of CO₂ gas helping to drive the reaction forward. youtube.com The final step involves the addition of sulfuric acid to the cooled reaction mixture, which first neutralizes any excess base and then precipitates the hydrazine as this compound. youtube.comyoutube.com
Urea-based Synthetic Routes to this compound
The most common synthesis of this compound is based on the oxidation of urea with sodium hypochlorite. fischer-tropsch.orgyoutube.com This method is often preferred as it avoids handling large excesses of ammonia and operates at atmospheric pressure. lookchem.com The general reaction involves mixing cold solutions of urea, sodium hypochlorite, and sodium hydroxide, followed by rapid heating to around 95-100°C. lookchem.comfischer-tropsch.org
The reaction can be summarized as: (NH₂)₂CO + NaOCl + 2NaOH → N₂H₄·H₂O + NaCl + Na₂CO₃
After the reaction is complete, the mixture is cooled, and sulfuric acid is added to precipitate the this compound. youtube.comfischer-tropsch.org Yields for this process are reported to be in the range of 60-70%. lookchem.com A variation of this process involves the addition of a ketone, such as methyl ethyl ketone (MEK), to the reaction mixture after the initial oxidation. sciencemadness.orgsciencemadness.org This forms a ketazine intermediate (in this case, methyl ethyl ketazine), which is a hydrophobic organic layer that can be separated. sciencemadness.orgsciencemadness.org The separated azine is then hydrolyzed with sulfuric acid to yield this compound and regenerate the ketone. sciencemadness.orginstructables.com This "ketazine process" variation simplifies the isolation of the hydrazine product.
Hypochlorite-Ammonia/Urea Reactions in this compound Production
This compound can be prepared through reactions involving sodium hypochlorite with either ammonia or urea. orgsyn.org
Raschig Process (Hypochlorite-Ammonia): This industrial method involves the oxidation of ammonia with sodium hypochlorite. lookchem.com An aqueous solution of sodium hypochlorite is reacted with an excess of aqueous ammonia at low temperatures (around 0°C) to form chloramine (B81541) (NH₂Cl). lookchem.com This alkaline chloramine solution is then heated under pressure with a large excess (20- to 30-fold) of ammonia at approximately 130°C to produce hydrazine. lookchem.com The hydrazine can then be precipitated as this compound. lookchem.com A key challenge in this process is a side reaction where chloramine reacts with the newly formed hydrazine, a reaction catalyzed by metal ions like copper. lookchem.com
Urea Process (Hypochlorite-Urea): As detailed previously, this process uses urea as the nitrogen source for oxidation by sodium hypochlorite. lookchem.com It is often considered simpler for laboratory-scale synthesis. youtube.cominstructables.com A common procedure involves the dropwise addition of a cold, basic sodium hypochlorite solution to a urea solution containing gelatin. sciencemadness.orgsciencemadness.org The mixture is then heated to drive the reaction to completion before cooling and acidification with sulfuric acid to precipitate the product. sciencemadness.orgyoutube.com
Hypochlorite-Ketazine Process: This is a modification of the hypochlorite-ammonia or hypochlorite-urea reaction. sciencemadness.orginstructables.com After the initial reaction to form hydrazine in the solution, a ketone like methyl ethyl ketone (MEK) or acetone (B3395972) is added. sciencemadness.orginstructables.com The ketone reacts with the hydrazine to form a corresponding ketazine. This azine, being less dense and hydrophobic, separates from the aqueous layer and can be easily isolated. sciencemadness.orginstructables.com The ketazine is then hydrolyzed with hot sulfuric acid, which regenerates the ketone and forms this compound crystals upon cooling. instructables.comyoutube.com
Reduction of Nitrates/Nitrites for this compound Precursors
An alternative, though less common, pathway to hydrazine salts involves the chemical reduction of nitrates or nitrites. orgsyn.org One documented method describes the reduction of nitrites using zinc metal in a neutral solution to prepare hydrazine. orgsyn.org Another application involves the use of this compound itself as a reducing agent in analytical procedures to quantitatively reduce nitrate (B79036) to nitrite, which is then measured. osti.gov In the field of electrochemistry, research has focused on the electrochemical reduction of nitrate, a common pollutant, into ammonia, a valuable chemical precursor. acs.orgacs.org While this produces a starting material for hydrazine synthesis (like the Raschig process), it is not a direct route to hydrazine itself. acs.orgacs.org
Derivatization Strategies and Production of this compound Analogues
For analytical purposes, particularly in chromatography, hydrazine is often converted into a derivative before analysis to overcome issues like peak tailing. researchgate.net This pre-column derivatization is a common strategy.
The most prevalent derivatization method involves reacting hydrazine with compounds containing a carbonyl group, such as aldehydes and ketones. researchgate.net This condensation reaction, typically carried out under acidic conditions, results in the formation of hydrazone or azine derivatives, with the elimination of water. researchgate.net
A notable example is the reaction of hydrazine with salicylaldehyde (B1680747). tandfonline.comtandfonline.com This reaction produces a derivative called salazine, which can be readily measured using high-performance liquid chromatography (HPLC) with UV detection. tandfonline.comtandfonline.com This specific method has been developed to determine trace levels of hydrazine in pharmaceutical substances like phenelzine (B1198762) sulfate. tandfonline.com The derivatization is performed at ambient temperature, and the resulting salazine is separated from unreacted reagents for quantification. tandfonline.comtandfonline.com Other reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are also widely used to derivatize carbonyl compounds for analysis, highlighting the broad utility of hydrazine-based reagents in analytical chemistry. researchgate.net
Optimization of this compound Synthetic Procedures
Maximizing the yield and purity of this compound requires careful control over reaction conditions. Several key factors have been identified through various studies and procedural refinements.
Key Optimization Parameters:
| Parameter | Optimal Condition/Strategy | Rationale | Citations |
| Temperature Control | Keep hypochlorite solution cold (e.g., below 10°C) during preparation and initial reaction stages. | Prevents the formation of chlorates and degradation of the hypochlorite, which would lower the yield. | sciencemadness.orgorgsyn.orgyoutube.com |
| pH Level | Maintain an alkaline environment during the oxidation step. | A basic solution is necessary for the Hoffmann rearrangement and to prevent unwanted side reactions. | orgsyn.org |
| Catalyst Inhibition | Add a colloid like gelatin or glue to the reaction mixture. | These substances act as inhibitors for metal ion catalysts (like iron or copper) that promote the decomposition of hydrazine. | sciencemadness.orgfischer-tropsch.orgorgsyn.orgyoutube.com |
| Reactant Ratio | Use a specific molar ratio of reactants (e.g., 1:1 for urea to hypochlorite). | The correct stoichiometry is crucial for maximizing the conversion to hydrazine and minimizing side reactions. An excess of urea can react with the formed hydrazine. | fischer-tropsch.orgsciencemadness.org |
| Reaction Progression | Allow the reaction to proceed on its own exotherm before applying external heat. | In urea-based synthesis, significant foaming occurs. Allowing this to subside before heating prevents overflow and ensures a more controlled reaction. | researchgate.neterowid.org |
| Precipitation | Cool the acidified solution to 10-15°C for crystallization. | Over-chilling can cause the co-precipitation of impurities like sodium sulfate (Glauber's salt), reducing the purity of the final product. | erowid.org |
| Purification | Recrystallize the crude product from boiling water. | This step removes impurities, such as brown particles, resulting in pure white crystals of this compound. | orgsyn.org |
Advanced Analytical Methodologies for Hydrazine Sulfate
Spectrophotometric Quantification Techniques for Hydrazine (B178648) Sulfate (B86663)
Spectrophotometry, which measures the absorption of light by a chemical substance, is a cornerstone for the quantification of hydrazine sulfate. These techniques are often valued for their accessibility, speed, and cost-effectiveness.
Colorimetric assays represent a significant subset of spectrophotometric methods, relying on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of this compound. A widely employed method involves the condensation reaction of hydrazine with an aromatic aldehyde, most commonly p-(dimethylamino)benzaldehyde (DMAB), in an acidic medium. This reaction forms a yellow to orange azine derivative, known as an aldazine, which exhibits a strong absorbance maximum that can be easily quantified.
The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the colored product. The acidic environment is critical as it protonates the carbonyl group, making it more susceptible to nucleophilic attack. The resulting chromophore's absorbance is typically measured in the visible region of the electromagnetic spectrum, around 450-460 nm. The sensitivity of these assays allows for the detection of hydrazine at low concentrations. Other reagents, such as vanillin (B372448) and salicylaldehyde (B1680747), can also be used to form similarly colored products for spectrophotometric analysis.
Table 1: Common Reagents for Colorimetric this compound Detection
| Reagent | Resulting Product | Typical Wavelength (λmax) |
| p-(Dimethylamino)benzaldehyde (DMAB) | Azine Derivative (Aldazine) | ~458 nm |
| Vanillin | Vanillin azine | ~400 nm |
| Salicylaldehyde | Salicylaldehyde azine | ~410 nm |
While colorimetric assays modify hydrazine for detection in the visible spectrum, UV-Vis spectroscopy can also be used for its characterization. This compound itself does not possess a strong chromophore, making its direct quantification by UV-Vis spectroscopy in complex mixtures challenging. However, its UV absorption properties can be utilized, particularly after derivatization. The derivatization process, similar to that in colorimetric assays, converts this compound into a compound with a high molar absorptivity in the UV or visible range, significantly enhancing detection sensitivity and selectivity. For instance, the products of reactions with various aldehydes can be analyzed not only in the visible range but also in the UV range, where they may exhibit distinct absorption bands useful for characterization.
Potentiometric Methods in this compound Analysis
Potentiometric methods offer an alternative approach for the analysis of this compound, measuring the difference in electrical potential between two electrodes. These techniques are particularly useful for direct measurements and titrations. Potentiometric titration is a common application where the concentration of this compound is determined by reacting it with a standard titrant and monitoring the change in potential of a suitable indicator electrode.
For example, this compound can be titrated with an oxidizing agent like potassium permanganate (B83412) or potassium bromate. The endpoint of the titration, which corresponds to the complete reaction of hydrazine, is identified by a sharp change in the measured potential. This inflection point in the titration curve allows for the precise calculation of the initial this compound concentration. The choice of electrode and titrant is critical for achieving accurate and reproducible results.
Chromatographic Separations for this compound and Metabolites
Chromatography provides powerful tools for separating hydrazine from its metabolites and other components in a sample mixture, followed by quantification. High-Performance Liquid Chromatography (HPLC) is a frequently used technique. Due to hydrazine's high polarity and lack of a strong UV-absorbing chromophore, a derivatization step is often necessary before chromatographic analysis.
This pre-column derivatization converts hydrazine into a more stable, less polar, and easily detectable derivative. Aldehydes, such as salicylaldehyde or cinnamaldehyde, are used to form hydrazones that can be readily separated on a reverse-phase HPLC column and detected using a UV-Vis or fluorescence detector. This approach not only facilitates separation but also significantly improves the sensitivity and selectivity of the analysis, allowing for the quantification of trace levels of hydrazine and its metabolites.
Ion-exclusion chromatography (IEC) is a specific mode of liquid chromatography that separates ionic species from non-ionic or weakly ionized compounds in a sample. In an acidic solution, hydrazine exists as the hydrazinium (B103819) ion (N₂H₅⁺). IEC can be employed to separate this cation from other components in a mixture. The separation mechanism is based on the Donnan exclusion principle, where the ionic stationary phase repels ions of the same charge. By using a cation-exchange resin in the H⁺ form, the positively charged hydrazinium ions are excluded from the pores of the stationary phase and elute early, while neutral or anionic species are retained to different extents. This allows for an effective separation of hydrazine from complex sample matrices.
Detection in Complex Matrices
Analyzing this compound in complex matrices such as biological fluids (e.g., plasma, urine) and environmental samples presents significant challenges due to the presence of numerous interfering substances. Effective sample preparation is paramount to ensure the accuracy and reliability of the analytical results. This typically involves steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate hydrazine and its metabolites from the bulk of the matrix.
For instance, when using colorimetric assays for biological samples, proteins are often precipitated with agents like trichloroacetic acid before the addition of the color-forming reagent like DMAB. In chromatographic methods, the derivatization step not only enhances detection but also facilitates the extraction of the analyte from the aqueous biological matrix into an organic solvent, further cleaning up the sample before injection into the HPLC system. The choice of the analytical technique and the sample preparation protocol must be carefully optimized to minimize matrix effects and achieve the required sensitivity for detecting low concentrations of this compound.
Mechanistic Studies of Hydrazine Sulfate Biological and Chemical Interactions
Biochemical Mechanisms of Action
Hydrazine (B178648) sulfate (B86663) is a chemical compound that has been the subject of research to understand its biological and chemical interactions. Two primary mechanisms have been proposed to explain its effects: the modulation of the gluconeogenesis pathway and the inhibition of tumor necrosis factor-alpha (TNF-alpha) activity. nih.gov Additionally, studies have explored its influence on cellular respiration, energy metabolism, and its role as a monoamine oxidase inhibitor.
Gluconeogenesis Pathway Modulation by Hydrazine Sulfate
Gluconeogenesis is a metabolic pathway that generates glucose from non-carbohydrate substrates, primarily in the liver and kidneys. wikipedia.org This process is crucial for maintaining blood glucose levels during periods of fasting or low carbohydrate intake. wikipedia.org One of the central theories regarding this compound's mechanism of action is its ability to interfere with this pathway by targeting a key enzyme. nih.govnih.gov By blocking gluconeogenesis, it has been suggested that this compound can disrupt the energy supply required by certain biological processes. nih.gov
The primary mechanism by which this compound is thought to modulate gluconeogenesis is through the inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govnih.govkarger.com PEPCK is a critical enzyme in the gluconeogenic pathway, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. wikipedia.org
Research has consistently identified this compound as a direct inhibitor of PEPCK. karger.comkarger.comscite.ai Studies using isolated perfused rat livers demonstrated that this compound inhibits gluconeogenesis specifically at the PEPCK reaction. karger.comscite.ai This inhibition occurs without direct cytotoxic effects on cells in culture, pointing towards a specific enzymatic interaction rather than general toxicity. karger.comscite.ai Computational studies have further elucidated this interaction, suggesting that hydrazine plays a crucial role by altering the conformation of the enzyme's binding pocket and binding tightly to the substrate, oxaloacetic acid (OAA), thereby changing its conformation within the pocket. nih.gov This binding involves proton transfers and results in a stronger electrostatic interaction of the OAA with the enzyme's active site, effectively inhibiting the reaction. nih.gov
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| General Mechanism | Review of multiple studies | This compound blocks gluconeogenesis through inhibition of PEPCK. | nih.gov |
| Enzyme Inhibition Confirmation | Isolated perfused rat liver | Confirmed that this compound directly inhibits the PEPCK enzyme itself. | karger.comscite.ai |
| In vivo Tumor Growth | Animal models (Walker 256 carcinoma, etc.) | Showed that this compound, a known PEPCK inhibitor, inhibits tumor growth in vivo. | karger.com |
| Molecular Interaction | Quantum chemical calculations (ONIOM2) | Hydrazine alters the binding pocket conformation and binds to the substrate (OAA), preventing the enzymatic reaction. | nih.gov |
| Effect on Glucose-Regulating Enzymes | Cancerous rat liver cytosol | Treatment with this compound resulted in an increase in liver cytosolic PEPCK activity, while glucokinase activity decreased. | nih.gov |
In a randomized, placebo-controlled trial, patients treated with this compound showed significant improvements in abnormal carbohydrate metabolism. nih.gov Specifically, the study observed improved glucose tolerance, with a notable decrease in 2-hour post-glucose challenge blood sugar levels. nih.gov Furthermore, the rate of total glucose production (turnover) was significantly decreased in the this compound group compared to the placebo group. nih.gov These findings suggest that by inhibiting gluconeogenesis, this compound can influence the aberrant glucose metabolism often associated with certain disease states. nih.govnih.gov
| Parameter | This compound Group (Post-Treatment) | Placebo Group (Post-Treatment) | Significance | Reference |
|---|---|---|---|---|
| 2-hr Glucose Level | 128 +/- 12 mg/dl (Initial: 169 +/- 24 mg/dl) | No significant improvement | p < 0.05 | nih.gov |
| Total Glucose Production Rate | 2.46 mg/kg/min | 3.07 mg/kg/min | p < 0.05 | nih.gov |
Interaction with Tumor Necrosis Factor-Alpha (TNF-alpha) Activity
A second proposed mechanism for this compound's biological activity involves its interaction with Tumor Necrosis Factor-alpha (TNF-alpha). nih.govcancer.gov TNF-alpha, also known as cachectin, is a pro-inflammatory cytokine produced by white blood cells in response to stimuli like infection and tissue damage. nih.govmdpi.com Elevated levels of TNF-alpha have been observed in some cancer patients and are suggested to contribute to metabolic disturbances by causing anorexia, increased energy expenditure, and muscle protein breakdown, the products of which can fuel gluconeogenesis. nih.gov
Studies in animal models have shown that this compound pretreatment can selectively reduce circulating TNF-alpha levels following a challenge with lipopolysaccharide (LPS), an endotoxin (B1171834). nih.gov This modulation of the TNF response is considered a potential mechanism by which this compound exerts protective effects against endotoxin-induced lethality. nih.gov The research indicates that this protective action involves both the attenuation of the TNF response and a requirement for glucocorticoids. nih.gov Therefore, by potentially inhibiting TNF-alpha activity, this compound could interfere with a key cytokine involved in systemic inflammation and metabolic dysregulation. nih.govcancer.govnih.gov
Effects on Cellular Respiration and Energy Metabolism
This compound's influence extends to cellular energy metabolism and mitochondrial function. Research in rats has shown that hydrazine administration can induce the formation of "megamitochondria" in the liver. nih.gov This structural change is associated with lowered rates of ADP-stimulated respiration and reduced coupling efficiency of the mitochondria, indicating impaired oxidative phosphorylation. nih.gov These effects appear to be linked to the generation of free radicals, as they were prevented by treatment with a free radical scavenger. nih.gov
In contrast, other studies on tumor cells have reported different effects. In experiments with Walker's tumor in rats, treatment with this compound was found to double the activity of DNP-stimulated ATPase in tumor mitochondria, while not affecting the same enzymes in the liver. nih.gov This suggests a selective action on tumor cell mitochondria. nih.gov The antitumor effect of this compound may be linked to an accumulation of metabolic intermediates resulting from the PEPCK block, which could lead to a cessation of glycolysis within the tumor itself. scite.ai
| Model System | Observed Effect | Proposed Mechanism/Implication | Reference | |
|---|---|---|---|---|
| Rat Liver | Formation of megamitochondria; lowered ADP-stimulated respiration; decreased coupling efficiency. | Linked to free radical generation and impaired oxidative phosphorylation. | nih.gov | |
| Walker's Tumor (Rat) | Doubled activity of DNP-stimulated ATPase in tumor mitochondria. | Selective action on tumor cell mitochondria, potentially potentiating other therapies. | nih.gov | |
| General Antitumor Theory | Tumor Cells | Cessation of glycolysis within the tumor. | Secondary to the accumulation of metabolic intermediates from the PEPCK block. | scite.ai |
Monoamine Oxidase Inhibition by this compound
This compound is also recognized as a monoamine oxidase (MAO) inhibitor. canceractive.commskcc.org MAO enzymes are located on the outer membrane of mitochondria and are responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and noradrenaline. psychscenehub.com The inhibition of MAO increases the availability of these neurotransmitters in the synapse. psychscenehub.com
The class of hydrazine-based drugs were among the first MAO inhibitors developed. psychscenehub.comnih.gov However, research indicates that hydrazine itself is a unique MAO inhibitor. Studies have shown that hydrazine does not inhibit MAO unless a substrate (like an amine) and oxygen are present. nih.gov This contrasts with other hydrazine derivatives, such as phenylhydrazine (B124118), which is an irreversible inhibitor regardless of oxygen presence. nih.gov The MAO-inhibiting property of this compound means it can interact with certain medications, a factor noted in its chemical profile. komen.org
Modulation of Lipid Metabolism
This compound significantly alters lipid homeostasis, primarily within the liver. Studies in animal models have demonstrated that exposure to this compound leads to a complex and varied response in lipid composition and metabolism. While the total lipid content in liver homogenates has been observed to decrease, the concentration within the liver's plasmatic membranes paradoxically increases. nih.gov This suggests a redistribution of lipids within the hepatocyte.
Specifically, research has shown a decrease in the homogenate levels of cholesterol, its esters, and free fatty acids, while glyceride levels remained unchanged. nih.gov Conversely, within the plasmatic membranes, this compound exposure leads to lower levels of cholesterol and its esters but an increase in free fatty acids and glycerides. nih.gov This shift is further reflected in the molar ratios of key lipid components. The ratio of glycerides to phospholipids (B1166683) increases in the plasmatic membranes while the cholesterol-to-phospholipid ratio decreases in both the homogenates and the membranes, indicating profound changes in membrane structure and composition. nih.gov
A hallmark of hydrazine toxicity is the development of hepatic steatosis, or fatty liver, characterized by the accumulation of triglycerides. nih.gov Acute exposure to hydrazine in animal models results in a significant elevation of liver triacylglycerol content. oup.com This accumulation is not merely a passive event but stems from an active increase in the enzymatic capacity for hepatic triacylglycerol biosynthesis. oup.com
Studies have demonstrated that hydrazine exposure rapidly increases the production of triacylglycerol from glycerol (B35011) 3-phosphate in both liver homogenates and microsomal fractions. oup.com This is correlated with a marked increase in the activity of the enzyme phosphatidate phosphohydrolase, a key regulator in the pathway of triglyceride synthesis. oup.com The accumulation of lipid droplets becomes histologically evident within hours of exposure, progressing to significant macrovesicular degeneration. nih.gov
Table 1: Effects of this compound on Hepatic Lipid Composition in Rats
| Lipid Component | Change in Liver Homogenate | Change in Liver Plasmatic Membranes |
|---|---|---|
| Total Lipids | Decrease | Increase |
| Cholesterol & Esters | Decrease | Decrease |
| Free Fatty Acids | Decrease | Increase |
| Glycerides | Unchanged | Increase |
| Glycerides/Phospholipids Ratio | Unchanged | Increase |
| Cholesterol/Phospholipids Ratio | Decrease | Decrease |
The metabolic dysregulation caused by hydrazine is underpinned by significant changes at the genetic level. Gene expression profiling in mice has revealed that hydrazine exposure alters a suite of genes involved in lipid synthesis, transport, and metabolism, which are directly implicated in the onset of steatosis. nih.gov
A key finding is the increased expression of genes regulated by critical transcription factors, namely peroxisome proliferator-activated receptors (PPAR) and sterol regulatory element-binding protein (SREBP). nih.gov These transcription factors are master regulators of lipid homeostasis. The upregulation of their target genes by hydrazine suggests a coordinated transcriptional response that favors the production and intracellular transport of hepatic lipids over their catabolism and removal. nih.gov Another proposed mechanism involves the inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEPCK) by this compound, which blocks gluconeogenesis, a pathway interconnected with lipid metabolism. nih.govwikipedia.org
Table 2: Key Molecular Targets and Pathways Affected by Hydrazine
| Target/Pathway | Effect of Hydrazine Exposure | Metabolic Consequence |
|---|---|---|
| PPAR-regulated genes | Increased expression | Alteration of lipid metabolism and storage |
| SREBP-regulated genes | Increased expression | Promotion of lipid and cholesterol synthesis |
| Phosphatidate Phosphohydrolase | Increased activity | Increased triglyceride synthesis |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Inhibition | Blockade of gluconeogenesis |
Molecular Mechanisms of Toxicity and Carcinogenesis
This compound is recognized as a carcinogen, and its toxicity is rooted in its ability to interact with and damage cellular macromolecules. nih.gov The mechanisms are complex, involving both direct chemical reactions with DNA and broader cellular stress responses.
Hydrazine and its derivatives are genotoxic, capable of causing direct damage to DNA. Studies using the hepatocyte primary culture/DNA repair test have shown that this compound induces DNA repair synthesis in mouse hepatocytes, indicating that it causes damage that triggers cellular repair mechanisms. nih.gov Interestingly, mouse hepatocytes appear more susceptible to the genotoxicity of hydrazine derivatives than rat hepatocytes. nih.gov
The mechanism of DNA damage can involve the generation of reactive oxygen species and free radicals. In the presence of metal ions like copper (Cu(II)) or manganese (Mn(II)/Mn(III)), hydrazine can induce site-specific DNA damage. frontiersin.org The process with manganese appears to generate hydroxyl radicals, while the process with copper may involve the generation of hydrogen atoms, leading to cleavage at specific nucleotide residues, particularly thymine. frontiersin.org Furthermore, hydrazine can react with endogenous formaldehyde (B43269) in the liver to form an alkylating intermediate that methylates DNA, forming adducts such as N7- and O6-methylguanine. nih.gov
The DNA damage caused by hydrazine compounds can lead to mutations and larger-scale chromosomal aberrations. Hydrazine has tested positive in chromosomal aberration tests using Chinese hamster ovary (CHO) cells. nih.gov It has also been shown to be an effective mutagenic agent in plants, used experimentally to induce genetic variability in wheat. acs.org
However, the mutagenic potential can vary depending on the test system. For instance, while positive in some assays, hydrazine was not found to induce chromosomal aberrations in human lymphocytes. nih.gov This highlights potential species-specific or cell-type-specific differences in metabolic activation or DNA repair capabilities.
Table 3: Summary of Genotoxicity Assays for Hydrazine/Hydrazine Sulfate
| Assay | Test System | Result |
|---|---|---|
| DNA Repair Test | Rat Hepatocytes | Negative |
| DNA Repair Test | Mouse Hepatocytes | Positive |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | Positive |
| Chromosomal Aberration Test | Human Lymphocytes | Negative |
| Mutation Induction | Wheat (Triticum aestivum L.) | Positive |
This compound has been shown to directly interfere with the process of DNA replication. Studies have demonstrated that while the parent compound hydrazine can increase DNA synthesis, this compound acts as an inhibitor, decreasing the rate of DNA synthesis. nih.gov
This inhibitory effect may be linked to its ability to induce cell cycle arrest. Research has shown that hydrazine exposure can lead to an S-phase arrest, a point in the cell cycle where DNA is replicated. nih.govbiorxiv.org This arrest prevents cells from proceeding to mitosis, providing a window for DNA repair but also potentially contributing to toxicity if the damage is too severe. Further investigation into long-term exposure in hamsters revealed that this compound can impair the process of DNA maintenance methylation, which is crucial for genomic stability and the regulation of gene expression. nih.gov This impairment of methylation was highly correlated with the development of hepatic tumors. nih.gov
Free Radical Generation and Oxidative Stress
The biotransformation of this compound is a complex process that can lead to the generation of various free radical species, a key mechanism in its biological interactions. Both enzymatic and non-enzymatic pathways contribute to the formation of these reactive intermediates. Metabolic activation of hydrazine is considered a crucial step leading to its toxicity. nih.gov
In vivo and in vitro studies have demonstrated that the metabolism of hydrazine can be catalyzed by several enzyme systems, including cytochrome P450, monoamine oxidase, and various peroxidases. nih.gov The oxidative metabolism of hydrazine is associated with the formation of free radicals. nih.gov Specifically, one-electron oxidation of hydrazine can occur, leading to the generation of reactive species. nih.govresearchgate.net This process can be catalyzed by metal ions such as copper (Cu²⁺) and iron (Fe³⁺), as well as enzymatically by peroxidases. nih.govresearchgate.net The presence of bound iron in hemoglobin is a known oxidant for hydrazines, inducing the formation of reactive intermediates that can cause cellular damage. nih.gov
The generation of these free radicals can induce a state of "oxidative stress," where the production of oxidants surpasses the antioxidant defense mechanisms of the cell. nih.gov This condition is known to deplete reduced glutathione (B108866) (GSH) in cells, which compromises cellular integrity. nih.gov Hydrazine derivatives have been shown to cause such depletion and induce oxidative stress. nih.gov In animal studies, hydrazine has been observed to cause a remarkable elevation in the level of lipid peroxidation in the liver. nih.gov This process, initiated by the abstraction of a hydrogen atom from polyunsaturated fatty acids by reactive oxygen species, can lead to a chain reaction of damage. The prevention of hydrazine-induced formation of megamitochondria in rat livers by a free radical scavenger highlights the central role of free radicals in its mechanism of toxicity. nih.gov Furthermore, a portion of the free radicals generated during hydrazine intoxication has been attributed to the degradation of purine (B94841) nucleotides via xanthine (B1682287) oxidase. nih.gov
The table below summarizes key findings from studies on hydrazine-induced free radical generation and oxidative stress.
| Study Focus | Key Findings | Reference |
| Mechanism of Megamitochondria Formation | Free radicals play a key role; free radical scavengers prevented the formation of megamitochondria and reduced lipid peroxidation in rats treated with hydrazine. | nih.gov |
| Metabolic Activation | Metabolism of hydrazines by cytochrome P450, peroxidases, and metal ions leads to the formation of free radical species. | nih.govresearchgate.net |
| Oxidative Stress | Hydrazine derivatives have been shown to deplete glutathione and cause oxidative stress, overwhelming antioxidant defenses. | nih.gov |
| Role of Metal Ions | Copper and iron can catalyze the one-electron oxidation of hydrazines, leading to the generation of reactive oxygen-centered radicals. | nih.govresearchgate.net |
Direct Binding to Cellular Macromolecules
The reactive intermediates generated during the metabolism of this compound are capable of binding directly to essential cellular macromolecules, including proteins and nucleic acids (DNA and RNA). This covalent binding is a significant contributor to the compound's toxic and carcinogenic effects. nih.gov
Metabolic activation of hydrazine, through pathways involving cytochrome P450 and peroxidases, produces reactive species that can form adducts with these macromolecules. nih.gov For instance, mono-substituted hydrazines undergo extensive metabolism to free radical species, resulting in covalent binding with proteins and DNA. nih.gov There is also evidence suggesting that substituted hydrazines can form alkyldiazonium ions, which are known to directly alkylate cellular macromolecules, implicating them in the mutagenic and carcinogenic activity of these compounds. nih.gov
Research has shown that hydrazine can indirectly alkylate mouse liver DNA and RNA in vivo, which is considered a possible mechanism of its action as a carcinogen. nih.gov The formation of these adducts can disrupt the normal function of these macromolecules. For example, covalent modification of enzymes by hydrazine probes has been demonstrated, highlighting the potential for hydrazine to serve as a general covalent modifier of enzyme targets. nih.govacs.org This interaction is not limited to a single class of enzymes but extends to multiple, pharmacologically important classes bearing diverse organic and inorganic cofactors. nih.govacs.org
Furthermore, studies have explored the reaction of hydrazine derivatives with specific components of DNA. For example, the antihypertensive drug hydralazine, a hydrazine derivative, has been shown to form covalent adducts with abasic sites in both double- and single-stranded DNA under physiological conditions. nih.gov This suggests that the genotoxic properties of some hydrazine compounds may arise from reactions with endogenous DNA lesions rather than the standard DNA structure. nih.gov
The table below presents research findings related to the binding of hydrazine and its derivatives to cellular macromolecules.
| Research Area | Key Findings | Reference(s) |
| In Vivo Alkylation | Hydrazine was found to indirectly alkylate liver DNA and RNA in mice. | nih.gov |
| Metabolic Activation and Binding | Metabolism by cytochrome P450 and peroxidases generates reactive species that covalently bind to proteins and DNA. | nih.gov |
| Covalent Enzyme Modification | Hydrazine-based probes have been shown to covalently modify multiple classes of enzymes. | nih.govacs.org |
| Adducts with DNA Lesions | Hydralazine, a hydrazine derivative, forms covalent adducts with abasic sites in DNA. | nih.gov |
Induction of Proliferative Lesions
Exposure to this compound has been linked to the induction of proliferative lesions, including benign and malignant tumors, in various animal models. These findings are a cornerstone of its classification as a substance reasonably anticipated to be a human carcinogen. nih.gov The carcinogenic effects have been observed in multiple rodent species across different tissue sites and through various routes of administration. nih.gov
Oral administration of this compound in drinking water or by gavage has been shown to cause lung and liver tumors in mice and rats. nih.govepa.gov Specifically, studies have reported the induction of benign and malignant lung tumors (adenoma and adenocarcinoma) in both sexes of mice and rats, as well as hepatocellular carcinoma in mice and spindle-cell sarcoma in male rats. nih.gov Perinatal exposure to this compound has also been linked to the development of lung cancer in adult mice. nih.gov In hamsters, administration of this compound in drinking water resulted in liver cancer. nih.gov
The carcinogenic potential of hydrazine is not limited to oral exposure. Inhalation studies with hydrazine have resulted in nasal tumors in rats and hamsters. nih.gov Intraperitoneal injection of hydrazine has been associated with lung tumors, myeloid leukemia, and lymphoma in mice. nih.gov
The mechanisms underlying the induction of these proliferative lesions are thought to be linked to the genotoxic effects of hydrazine and its metabolites, as discussed in the preceding sections on free radical generation and direct binding to macromolecules. The formation of DNA adducts and the resulting potential for mutations are plausible initiating events in the carcinogenic process. nih.govnih.gov
The table below summarizes the findings from key carcinogenicity studies of this compound in animal models.
| Animal Model | Route of Administration | Tumor Site(s) | Reference(s) |
| Swiss, C3H, AKR, and A/J Mice | Oral (drinking water/gavage) | Lung (adenomas and adenocarcinomas), Liver (hepatocellular carcinoma) | nih.govepa.gov |
| CBA/Cb/Se Mice | Oral (gavage) | Liver (carcinomas), Lung (metastases) | epa.gov |
| Rats | Oral (drinking water/gavage) | Lung (adenoma and adenocarcinoma), Liver (spindle-cell sarcoma) | nih.gov |
| Hamsters | Oral (drinking water) | Liver (hepatocellular carcinoma) | nih.gov |
| Mice | Intraperitoneal injection | Lung, Blood (myeloid leukemia), Lymphatic system (lymphoma) | nih.gov |
| Rats and Hamsters | Inhalation | Nasal cavity | nih.gov |
Mechanisms of this compound Biotransformation and Disposition
The biotransformation and disposition of this compound involve a series of processes including its absorption into the body, distribution to various tissues, metabolic conversion into other compounds, and subsequent excretion. These mechanisms are critical in understanding its biological effects. Studies indicate that the metabolic pathways and the resulting metabolites are generally not dependent on the route of exposure. nih.gov
Absorption and Tissue Distribution of this compound and Metabolites
Animal studies suggest that hydrazine is well-absorbed following oral exposure. nih.gov In rats, it has been shown that a significant percentage of an orally administered dose is absorbed, based on the levels of hydrazine and its metabolites excreted in the urine. nih.gov Following oral administration in rats, peak plasma and liver concentrations of hydrazine occurred at 30 minutes. nih.gov Interestingly, liver concentrations of hydrazine did not increase proportionally with higher doses, suggesting a saturation of uptake into the liver. nih.govresearchgate.net
Once absorbed, hydrazine is distributed throughout the body and does not appear to preferentially accumulate in any specific tissues over the long term. nih.gov However, short-term distribution studies in rats have shown that hydrazine rapidly distributes to tissues, with maximum levels observed in the liver, lung, plasma, and particularly the kidney within 30 minutes of administration. nih.gov Some hydrazine has been found to remain in the liver 24 hours after a single dose at a level higher than in the plasma. researchgate.net
The table below provides a summary of findings on the absorption and tissue distribution of hydrazine.
| Aspect | Animal Model | Key Findings | Reference(s) |
| Oral Absorption | Rats | At least 19% to 46% of an oral dose is absorbed, based on urinary excretion. | nih.gov |
| Peak Concentration | Rats | Peak plasma and liver concentrations occurred 30 minutes after oral administration. | nih.gov |
| Tissue Distribution | Rats | Rapidly distributed to the liver, lung, plasma, and kidney, with particularly high levels in the kidney. | nih.gov |
| Liver Accumulation | Rats | Liver uptake appears to be a saturable process. Some hydrazine remains in the liver 24 hours post-dosing. | nih.govresearchgate.net |
Metabolic Pathways of Hydrazine Compounds
Hydrazine undergoes biotransformation through several enzymatic and non-enzymatic pathways. nih.gov The two primary metabolic routes are acetylation and oxidation.
Acetylation: Hydrazine can be acetylated by N-acetyltransferase (NAT) enzymes, a common pathway for many xenobiotics. nih.gov This process results in the formation of acetylhydrazine and diacetylhydrazine. researchgate.net The rate of acetylation can vary depending on an individual's genetic makeup (NAT2 phenotype), leading to "fast" or "slow" acetylators. nih.govnih.gov This difference in acetylation rate can influence the toxicity of hydrazine, as it affects the amount of parent compound available for other metabolic pathways and the rate of formation of acetylated metabolites, which themselves can be further metabolized to reactive species. nih.gov Studies in rats have shown a dose-dependent decrease in acetylation. researchgate.net
Oxidation: The other major metabolic pathway for hydrazine is oxidation, which is largely mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Several CYP isoenzymes, including CYP2E1, CYP2B1, and CYP1A1/1A2, have been implicated in the metabolism of hydrazine. nih.gov This oxidative metabolism can lead to the formation of reactive intermediates, including free radicals, which are central to hydrazine's toxicity. nih.gov In vitro studies with isolated rat hepatocytes have shown that the cytotoxicity of hydrazine correlates with the activity of these CYP isoenzymes. nih.gov This metabolic pathway is also known to lead to the binding of reactive species to the active site of cytochrome P450, causing its inactivation. nih.gov
In addition to these major pathways, hydrazine can react with endogenous molecules like alpha-keto acids. nih.gov Nuclear Magnetic Resonance (NMR) studies have identified several metabolites in the urine of rats, including unchanged hydrazine, acetyl- and diacetylhydrazine, hydrazones formed with pyruvate (B1213749) and 2-oxoglutarate, urea (B33335), and ammonia (B1221849). researchgate.net
The key metabolic pathways for hydrazine are summarized in the table below.
| Pathway | Key Enzymes/Mechanisms | Metabolites | Reference(s) |
| Acetylation | N-acetyltransferase (NAT) | Acetylhydrazine, Diacetylhydrazine | nih.govresearchgate.netnih.gov |
| Oxidation | Cytochrome P450 (CYP2E1, CYP2B1, CYP1A1/1A2) | Reactive intermediates (free radicals) | nih.govnih.gov |
| Other Reactions | Reaction with endogenous keto-acids | Hydrazones with pyruvate and 2-oxoglutarate, Urea, Ammonia | researchgate.netnih.gov |
Excretion Routes and Clearance Kinetics
The elimination of hydrazine and its metabolites from the body occurs through various routes, with urinary excretion being a primary pathway. docksci.com Following administration in rats, unchanged hydrazine, as well as its metabolites like acetylhydrazine and diacetylhydrazine, are detected in the urine. researchgate.net Studies have shown that the excretion of both hydrazine and acetylhydrazine is dose-dependent. researchgate.net
The clearance kinetics of hydrazine can be influenced by the metabolic phenotype of the individual, particularly the N-acetyltransferase 2 (NAT2) status. nih.gov A study on workers exposed to hydrazine hydrate (B1144303) found that the biological half-life of urinary hydrazine and acetylhydrazine varied significantly among different NAT2 phenotypes. nih.gov Slow acetylators exhibited a longer half-life compared to intermediate and rapid acetylators, indicating slower clearance of the compound in this group. nih.gov
The following table details the half-life of urinary hydrazine and acetylhydrazine based on NAT2 phenotype.
| NAT2 Phenotype | Biological Half-life (hours) | Reference |
| Rapid | 1.68 | nih.gov |
| Intermediate | 3.01 | nih.gov |
| Slow | 4.46 | nih.gov |
This difference in clearance kinetics suggests that individuals with a slow acetylator phenotype may have a prolonged exposure to hydrazine, which could potentially influence its toxicity profile.
Mechanisms of Environmental Degradation
This compound, when released into the environment, is subject to several degradation processes that influence its persistence and fate. These mechanisms primarily involve chemical oxidation in aquatic systems and biodegradation by microbial populations.
Oxidation Processes in Aquatic Environments
The oxidation of hydrazine in aqueous environments is a key process in its natural attenuation. This transformation is influenced by several factors, including dissolved oxygen, the presence of metal ions, and reactive oxygen species like ozone and hydroxyl radicals.
The direct reaction of hydrazine with dissolved oxygen in water is thermodynamically favorable, leading to the formation of nitrogen gas and water. asm.orgdtic.mil However, studies have shown that this reaction is kinetically slow in the absence of catalysts. dtic.milCurrent time information in Glasgow, GB. The rate of this uncatalyzed oxidation is generally low, with one study noting less than 2% degradation of a hydrazine solution over five days. Current time information in Glasgow, GB. The reaction is also influenced by pH, with faster degradation observed in alkaline solutions, typically peaking between pH 8 and 9. Current time information in Glasgow, GB.
The rate of hydrazine oxidation in aquatic systems is significantly accelerated by the presence of certain metal ions, which act as catalysts. dtic.milCurrent time information in Glasgow, GB.osti.gov Copper (II) and manganese (II) ions have been identified as particularly effective catalysts. dtic.milCurrent time information in Glasgow, GB. The catalytic activity of metal ions is believed to involve the formation of a complex with hydrazine, which then reacts with an oxidizing agent. osti.gov For instance, the addition of copper (II) has been shown to make an appreciable difference in the reaction speed. Current time information in Glasgow, GB. In contrast, other metal ions such as iron (II), iron (III), zinc (II), cobalt (II), and nickel (II) have been reported to have no significant catalytic effect on the oxidation of hydrazine by oxygen. Current time information in Glasgow, GB.
Table 1: Factors Influencing the Catalytic Oxidation of Hydrazine in Water
| Factor | Observation | Reference |
| Catalyst | Copper (II) and Manganese (II) are the most active catalysts. | Current time information in Glasgow, GB., dtic.mil |
| pH | The maximum degradation rate occurs between pH 8 and 9. | Current time information in Glasgow, GB. |
| Oxygen Concentration | Concentrations in the range of 0.5 to 40 mg/L had no measurable effect on the rate in catalyzed reactions. | Current time information in Glasgow, GB. |
| Temperature | The reaction rate increases with temperature. | Current time information in Glasgow, GB. |
| Products | The primary products are nitrogen and water. Ammonia and hydrogen peroxide may also be formed. | Current time information in Glasgow, GB. |
Ozone (O₃) is a powerful oxidant that readily reacts with hydrazine in aqueous solutions. nih.govnih.gov The reaction is a physical and chemical method used for the treatment of hydrazine-containing wastewater. nih.gov Studies have shown that the decomposition of hydrazine by ozonation follows first-order kinetics. nih.gov The rate of this degradation is dependent on the ozone concentration, with higher ozone levels leading to a faster decrease in hydrazine concentration. nih.gov The combination of ozone with ultraviolet (UV) radiation can further enhance the oxidation rate of hydrazine by several orders of magnitude due to the generation of highly reactive hydroxyl radicals (•OH). nih.govpjoes.com
Hydroxyl radicals are highly reactive species that can contribute to the degradation of hydrazine in aquatic environments. nih.govnist.gov These radicals can be generated through various processes, including the ozonation of water, particularly when enhanced with UV light. nih.govpjoes.com The reaction of hydroxyl radicals with hydrazine is a rapid process that involves hydrogen abstraction from the hydrazine molecule, leading to the formation of the hydrazinyl radical (N₂H₃•) and water. nih.gov This initial step triggers a series of further reactions that ultimately lead to the decomposition of hydrazine.
Biodegradation by Microorganisms
The biodegradation of this compound by microorganisms is a significant pathway for its removal from soil and water environments. osti.govosti.govmdpi.com Several bacterial species have been identified with the capacity to degrade hydrazine, although the compound can also be toxic to many microorganisms. osti.gov
A variety of bacteria have been shown to metabolize hydrazine. One of the well-studied hydrazine-degrading bacteria is Achromobacter sp., which was isolated from soil and demonstrated a high capacity to break down hydrazine into dinitrogen gas. osti.govosti.gov Other bacteria capable of degrading hydrazine include the autotrophic nitrifier Nitrosomonas, which can cometabolically degrade hydrazine to nitrogen gas. osti.gov Some extremophilic Bacillus species, such as B. licheniformis, B. cereus, and B. atrophaeus, isolated from the Dead Sea region, have also shown the ability to tolerate and reduce hydrazine concentrations. mdpi.com In some cases, microbial consortia, such as a combination of the microalga Chlorella vulgaris and Bacillus species, have demonstrated synergistic potential for hydrazine detoxification. mdpi.com
The degradation of hydrazine by microorganisms can occur through different metabolic pathways. For some bacteria, hydrazine serves as a substrate that is oxidized to produce energy. For example, in some ammonia-oxidizing bacteria (AOB), hydrazine can be an alternative substrate for the hydroxylamine (B1172632) oxidoreductase (HAO) enzyme, which oxidizes it to dinitrogen gas. nih.gov In other cases, degradation is cometabolic, meaning the microorganism does not use the hydrazine as a primary source of carbon or energy, but degrades it in the presence of another primary substrate. osti.gov The product of hydrazine oxidation by these microorganisms is primarily nitrogen gas (N₂). asm.orgosti.gov
The effectiveness of biodegradation can be influenced by several factors, including the concentration of hydrazine, the presence of other nutrients, and the specific microbial species present. osti.govmdpi.com High concentrations of hydrazine can be inhibitory to microbial activity, affecting even the bacteria capable of its degradation. osti.govnih.gov For instance, while low concentrations of hydrazine can be degraded, higher concentrations have been shown to reduce soil bacterial populations. nih.gov
Table 2: Microorganisms Involved in Hydrazine Biodegradation
| Microorganism | Degradation Capability | Reference |
| Achromobacter sp. | High capacity to degrade hydrazine to dinitrogen gas. | osti.gov, osti.gov |
| Nitrosomonas sp. | Cometabolically degrades hydrazine to nitrogen gas. | osti.gov |
| Bacillus licheniformis | Tolerates and reduces hydrazine concentrations. | mdpi.com |
| Bacillus cereus | Tolerates and reduces hydrazine concentrations; shows synergistic detoxification with Chlorella vulgaris. | mdpi.com |
| Bacillus atrophaeus | Tolerates and reduces hydrazine concentrations. | mdpi.com |
| Chlorella vulgaris | Reduces hydrazine levels, particularly in co-culture with Bacillus species. | mdpi.com |
| Ammonia-Oxidizing Bacteria (AOB) | Can utilize hydrazine as an alternative substrate for the hydroxylamine oxidoreductase enzyme. | nih.gov |
Biomedical Research Applications and Findings
Preclinical Studies in Cancer Research Models
Hydrazine (B178648) sulfate (B86663) has been a subject of investigation in preclinical cancer research for several decades. The primary theory behind its potential utility is based on its ability to interfere with the metabolic processes that tumors exploit for growth. nih.govcancer.gov Two main mechanisms have been proposed: the inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEP CK), which is crucial for gluconeogenesis (the process of generating glucose from non-carbohydrate sources), and the inhibition of tumor necrosis factor-alpha (TNF-alpha). nih.govcancer.gov By blocking gluconeogenesis, it is theorized that hydrazine sulfate could limit the glucose supply essential for tumor growth and concurrently alleviate cancer-associated cachexia (body wasting). nih.gov
In vitro studies using cultured cancer cell lines have been conducted to directly assess the effects of this compound on cancer cells at a molecular level.
Investigations into the direct cytotoxic (cell-killing) effects of this compound on cancer cells have yielded mixed results. A cytotoxicity range-finding study was performed in L5178Y/TK+/- mouse lymphoma cells. nih.gov Further experiments in Muta Mouse lung epithelial (FE1) cells, a cell line derived from a tissue known to be sensitive to hydrazine's carcinogenic effects, determined the 90% toxic concentration (TC90) to be 8 mM after a 24-hour exposure. nih.gov However, other studies have demonstrated a lack of direct cytotoxicity. For instance, research on both human prostate cancer cell lines (LNCaP and PC-3) and an animal prostate cancer cell line (MAT-LyLu) found no evidence of cytotoxicity. nih.gov
| Cell Line | Cancer Type | Organism | Finding | Reference |
|---|---|---|---|---|
| L5178Y/TK+/- | Mouse Lymphoma | Mouse | Cytotoxicity observed, prompting further testing. | nih.gov |
| FE1 | Lung Epithelial | Mouse | TC90 determined to be 8 mM. | nih.gov |
| LNCaP | Prostate Cancer | Human | No cytotoxicity observed. | nih.gov |
| PC-3 | Prostate Cancer | Human | No cytotoxicity observed. | nih.gov |
| MAT-LyLu | Prostate Cancer | Rat | No cytotoxicity observed. | nih.gov |
Beyond direct cell killing, studies have examined the ability of this compound to inhibit the proliferation of cancer cells. In Muta Mouse FE1 lung epithelial cells, exposure to this compound resulted in S-phase cell cycle arrest, indicating an interruption of the cell division process. nih.gov Conversely, investigations using human (LNCaP, PC-3) and rat (MAT-LyLu) prostate cancer cell lines reported no observable inhibition of cell growth. nih.gov This suggests that the growth-inhibitory effects of this compound may be specific to certain cell types or experimental conditions.
| Cell Line | Cancer Type | Organism | Finding | Reference |
|---|---|---|---|---|
| FE1 | Lung Epithelial | Mouse | Led to S-phase cell cycle arrest. | nih.gov |
| LNCaP | Prostate Cancer | Human | No growth inhibition observed. | nih.gov |
| PC-3 | Prostate Cancer | Human | No growth inhibition observed. | nih.gov |
| MAT-LyLu | Prostate Cancer | Rat | No growth inhibition observed. | nih.gov |
Animal models provide a more complex biological system to evaluate the potential anti-tumor effects and systemic metabolic impact of compounds like this compound.
Evidence from animal studies regarding the anti-tumor activity of this compound is limited and often conflicting. nih.gov Early studies reported that this compound could inhibit the growth of Walker 256 carcinosarcoma in rats. nih.gov Another study found that administering this compound in the drinking water to C3H female mice led to a decreased incidence of breast adenocarcinomas. oup.com
However, broader preclinical studies conducted by the National Cancer Institute (NCI) in the 1980s found no significant evidence of antitumor activity across numerous animal tumor models, with the exception of borderline activity against the Walker 256 carcinosarcoma in rats. nih.gov Similarly, in a study using an in vivo model of prostate cancer, this compound did not suppress the growth of implanted Dunning rat prostate MAT-LyLu cells. nih.gov When used as a single agent against cancers like melanoma, leukemia, and bladder cancer, some animal studies showed a slowing of tumor growth, while others showed no effect. cancer.gov
The primary proposed mechanism for this compound's action is the inhibition of gluconeogenesis, which is hypothesized to counteract cancer cachexia and starve the tumor of glucose. nih.govcancer.gov This theory is based on the observation that cancer cells have a high demand for glucose and that the host's metabolic efforts to meet this demand contribute to wasting. nih.gov By inhibiting the key gluconeogenic enzyme phosphoenolpyruvate carboxykinase (PEP CK), this compound is thought to disrupt this energy-wasting cycle. nih.gov
While the metabolic theory is central to its proposed function, a significant finding from animal studies complicates this picture. In instances where this compound did demonstrate the most notable tumor growth inhibition, it was also associated with substantial losses in the animals' body weight. nih.govcancer.gov This outcome appears to contradict the compound's intended use as an agent to combat cancer-related cachexia. nih.gov
In Vivo Animal Model Studies
Studies on Cancer Cachexia Mechanisms
Research into this compound's effect on cancer cachexia, a wasting syndrome characterized by weight loss and muscle atrophy, has focused on its potential to interfere with the metabolic processes that fuel tumor growth at the expense of the host. Two primary mechanisms have been proposed.
One central theory is that this compound inhibits gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.gov This is thought to occur through the inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEP-CK). nih.govwikipedia.org Cancer cells have a high demand for glucose, which they metabolize largely through anaerobic glycolysis, producing lactic acid as a byproduct. cancertutor.com This lactic acid is then transported to the liver and kidneys, where it is converted back into glucose via gluconeogenesis, a process that consumes a significant amount of the host's energy. cancertutor.comtandfonline.com By inhibiting PEP-CK, this compound is theorized to interrupt this energy-wasting cycle, potentially depriving the tumor of a key energy source and mitigating the cachectic state. cancertutor.comtandfonline.com
A second proposed mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-alpha), a cytokine also known as cachectin. nih.govcancer.gov Elevated levels of TNF-alpha have been observed in cancer patients and are associated with loss of appetite, fatigue, and the breakdown of muscle tissue. nih.govcancer.gov By blocking the activity of TNF-alpha, this compound may help to prevent these cachexia-related symptoms and slow the process of muscle wasting. cancer.gov
Table 1: Proposed Mechanisms of this compound in Cancer Cachexia
| Proposed Mechanism | Target | Rationale |
|---|---|---|
| Inhibition of Gluconeogenesis | Phosphoenolpyruvate carboxykinase (PEP-CK) | Blocks the conversion of lactic acid (from tumors) to glucose in the liver, aiming to reduce host energy loss and limit the tumor's energy supply. nih.govwikipedia.orgcancertutor.com |
| Inhibition of Cytokine Activity | Tumor Necrosis Factor-alpha (TNF-alpha) | Aims to counteract the effects of elevated TNF-alpha levels, which are linked to appetite loss and muscle breakdown in cancer patients. nih.govcancer.gov |
Investigations into Immune System Modulation
Studies have also explored how this compound interacts with the immune system, particularly its influence on the production of signaling molecules known as cytokines.
Contrary to some theories that this compound's anticachectic effect might stem from blocking inflammatory cytokines, research has shown a more nuanced interaction. One study investigating the effects of this compound on endotoxin-induced cytokine expression in mice found that pretreatment with this compound did not prevent the acute induction of hepatic messenger RNAs (mRNAs) for Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) following exposure to lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov This finding suggests that this compound does not work by broadly suppressing the gene expression of these key inflammatory cytokines in the liver in response to an endotoxin (B1171834) challenge. nih.gov
Neurobiological Research
The effects of this compound on the nervous system have been a significant area of investigation, revealing its potential for neurotoxicity.
Hydrazine and its related compounds are recognized for their toxic effects on the central nervous system. acs.orgnih.gov Clinical reports have documented neurological side effects in patients, including dizziness, polyneuritis (inflammation of the nerves), and difficulties with fine motor control. wikipedia.org More severe neurotoxicity has also been reported. wikipedia.org These effects suggest that this compound can cross the blood-brain barrier and interfere with normal neurological processes.
The neurotoxic effects of hydrazine compounds are linked to their interference with neurotransmitter systems. Specifically, hydrazine is known to disrupt the balance between the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate (B1630785). nih.gov This disruption occurs because hydrazine compounds can inhibit the action of pyridoxine (B80251) (vitamin B6). nih.gov Pyridoxal 5' phosphate (B84403), the active form of vitamin B6, is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which is responsible for synthesizing GABA from glutamate. nih.gov By creating a functional pyridoxine deficiency, this compound can lead to reduced GABA levels, potentially causing an imbalance in neural signaling that results in neurotoxic symptoms. nih.gov
Table 2: Neurobiological Effects of this compound
| Area of Impact | Finding |
|---|---|
| Central Nervous System | Associated with neurotoxic effects such as dizziness, polyneuritis, and impaired fine motor control. wikipedia.orgnih.gov |
| Neurotransmitter Systems | Disrupts the equilibrium between GABA and glutamate by inhibiting the action of pyridoxine (vitamin B6), a necessary cofactor for GABA synthesis. nih.gov |
Hepatic and Renal System Investigations
The liver and kidneys are crucial for metabolizing and excreting substances, and research has shown that these organs are susceptible to damage from this compound.
Case reports and toxicological studies have documented instances of severe and even fatal hepatorenal failure associated with this compound use. nih.govclinician.comacpjournals.org Autopsies in some cases have revealed submassive bridging necrosis of the liver and autolysis (self-digestion) of the kidneys. nih.govacpjournals.orgresearchgate.net These findings are consistent with direct toxic injury to both the liver and renal tubular cells. acpjournals.org The hepatotoxicity of hydrazine-related compounds is a recognized phenomenon; for instance, monomethylhydrazine is a known liver toxin. acpjournals.org These investigations underscore the potential for this compound to cause significant damage to the hepatic and renal systems.
Hepatotoxicity Studies
This compound has been the subject of numerous studies to understand its effects on the liver. Research, primarily in animal models, has demonstrated its potential to induce liver damage, characterized by a range of biochemical and structural changes.
Early studies identified that hydrazine administration leads to a dose-dependent increase in liver weight and a significant accumulation of liver triglycerides. acpjournals.org Concurrently, a decrease in hepatic glutathione (B108866), a key antioxidant, is observed. acpjournals.org The toxic effects, including the impact on liver weight and glutathione levels, can be detected shortly after administration, while the elevation in triglycerides becomes apparent after a few hours. acpjournals.org For instance, 24 hours after a single dose of 60 mg/kg of hydrazine in rats, hepatic reduced glutathione was approximately half of the control value, and triglycerides were about seven times the normal level. acpjournals.org
The mechanism of hydrazine-induced hepatotoxicity is believed to be multifaceted. One significant pathway involves the generation of oxidative stress. Studies in primary rat hepatocytes have shown that hydrazine exposure leads to the depletion of reduced glutathione (GSH), an increase in oxidized glutathione (GSSG), and increased generation of reactive oxygen species (ROS). nih.gov This oxidative stress contributes to lipid peroxidation, a process that damages cellular membranes. nih.gov The depletion of GSH is strongly correlated with the increase in ROS generation, suggesting that the loss of this crucial antioxidant compromises the cell's ability to defend against oxidative damage. nih.gov
Another proposed mechanism is the disruption of cellular energy metabolism. Hydrazine has been shown to cause a dose-dependent depletion of adenosine (B11128) triphosphate (ATP) in isolated hepatocytes and in the livers of rats. researchgate.net This ATP depletion occurs at non-cytotoxic concentrations, suggesting it may be an underlying cause of the subsequent liver damage, including the development of fatty liver. researchgate.net The inhibition of protein synthesis is also implicated in hydrazine's toxicity. At concentrations below those that affect cell viability or ATP levels, hydrazine has been found to inhibit protein synthesis in cultured hepatocytes. researchgate.net This could lead to reduced synthesis of lipoproteins, which are necessary for the transport of triglycerides out of the liver, thereby contributing to their accumulation and the development of fatty liver. researchgate.net
Histopathological examinations of liver tissue from hydrazine-treated rats reveal distinct damage. Findings include the presence of cytoplasmic vacuoles due to fatty degeneration, particularly in the midzonal area of hepatocytes, and single-cell necrosis. nih.gov These observations confirm that hydrazine can induce significant structural injury to the liver. nih.gov
Interestingly, some research suggests that hydrazine itself, rather than its metabolites, may be the primary hepatotoxic agent. acpjournals.org While hydrazine is metabolized by liver microsomal enzymes, certain experimental manipulations that alter this metabolism have been shown to either decrease or increase the hepatotoxicity, indicating a complex relationship between metabolism and toxicity. acpjournals.org
Table 1: Summary of Key Findings in this compound Hepatotoxicity Studies
| Parameter | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Biochemical Markers | Rats | Dose-dependent increase in liver triglycerides and decrease in hepatic glutathione. At 60 mg/kg, triglycerides increased ~7-fold and glutathione decreased by ~50% at 24 hours. A significant decrease in Aspartate Aminotransferase (AST) was also noted. | acpjournals.orgnih.gov |
| Cellular Metabolism | Isolated Rat Hepatocytes | Dose-dependent depletion of ATP. Inhibition of protein synthesis at sub-lethal concentrations. | researchgate.net |
| Oxidative Stress | Primary Rat Hepatocytes | Depletion of reduced glutathione (GSH), increased oxidized glutathione (GSSG), increased reactive oxygen species (ROS) generation, and lipid peroxidation. | nih.gov |
| Histopathology | Rats | Cytoplasmic vacuoles from fatty degeneration in the midzonal area of hepatocytes and single-cell necrosis. | nih.gov |
| Toxicity Mechanism | Rats | Evidence suggests hepatotoxicity may be due to the parent compound rather than a metabolite. | acpjournals.org |
Nephrotoxicity Investigations
The investigation into the nephrotoxic potential of this compound is less extensive than that of its hepatotoxicity, with evidence primarily stemming from case reports in humans and a limited number of animal studies. These studies suggest that under certain conditions, this compound can cause significant damage to the kidneys.
A notable human case report detailed the fatal outcome of a 55-year-old man who self-medicated with this compound. acpjournals.orgresearchgate.netnih.govclinician.com The patient developed acute renal failure, and a subsequent autopsy revealed autolysis of the kidneys. acpjournals.orgresearchgate.netnih.govclinician.com This finding indicates severe, widespread cell death and breakdown of kidney tissue. acpjournals.orgresearchgate.netnih.govclinician.com
Animal studies have provided some, albeit sometimes conflicting, insights into hydrazine's effects on the kidneys. Mild renal effects, including amyloidosis (the buildup of abnormal proteins) and mineralization, were observed in hamsters exposed to hydrazine via inhalation for one year. nih.govcdc.gov More severe effects, such as nephritis (inflammation of the kidneys), have been noted in other animal models. nih.gov However, one long-term study in mice that received this compound in their drinking water for two years reported no adverse effects on the kidneys. nih.gov
It is worth noting that studies on related hydrazine compounds have demonstrated nephrotoxic potential. For instance, research on 1,2-dimethylhydrazine (B38074) in mice showed it caused interstitial nephritis and pyelonephritis (inflammation of the kidney tissue and the renal pelvis). nih.gov Another study involving phenylhydrazine (B124118), a different hydrazine derivative, in rats resulted in a marked reduction in renal function, as evidenced by significant increases in serum creatinine, uric acid, and blood urea (B33335) nitrogen (BUN) levels. openveterinaryjournal.com
The mechanisms underlying hydrazine-induced nephrotoxicity are not well-defined. However, it is known that the kidneys play a role in metabolizing and excreting certain toxic substances. wikipedia.org The accumulation of a toxic agent or its metabolites can lead to direct injury to renal cells. In the case of some chemical-induced kidney injuries, tubular cell damage is a primary histopathological event, which can manifest as tubular necrosis. nih.gov While specific mechanistic pathways for this compound have not been fully elucidated, the existing evidence points to a potential for direct renal toxicity.
Table 2: Summary of Findings in this compound Nephrotoxicity Investigations
| Study Type | Subject | Key Findings | Reference |
|---|---|---|---|
| Case Report | Human | Fatal hepatorenal failure with autopsy revealing autolysis of the kidneys. | acpjournals.orgresearchgate.netnih.govclinician.com |
| Animal Study (Inhalation) | Hamsters | Mild renal effects including amyloidosis and mineralization. | nih.govcdc.gov |
| Animal Study (Oral) | Mice | No adverse effects noted in the kidneys after two years of administration in drinking water. | nih.gov |
| Animal Study (Related Compound: Phenylhydrazine) | Rats | Significant increases in serum creatinine, uric acid, and blood urea nitrogen (BUN) levels. | openveterinaryjournal.com |
Environmental and Occupational Health Research
Environmental Release and Distribution Pathways
Hydrazine (B178648) sulfate (B86663), a salt of hydrazine, can enter the environment through various industrial activities. nih.govnih.gov Its release and subsequent distribution are influenced by its chemical properties and environmental conditions. nih.govwikipedia.org
Hydrazine sulfate has been released into the atmosphere, although in smaller quantities compared to other methods of disposal. nih.govnih.gov According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory, between 1988 and 2003, a minor amount of this compound was released to the air, with the majority being disposed of in underground injection wells. nih.govnih.gov No releases of this compound were reported after 2003. nih.govnih.gov
Once in the atmosphere, hydrazine compounds can be transported and undergo degradation. Hydrazine itself is listed as a hazardous air pollutant under the Clean Air Act. nih.gov While in a vapor state, hydrazine does not readily react with oxygen under normal atmospheric conditions. researchgate.net However, it does react with common atmospheric pollutants such as ozone, nitrogen oxides, and sulfur oxides. researchgate.net The atmospheric fate of organosulfates, related compounds, involves reactions with hydroxyl radicals, which can lead to their decomposition and the formation of inorganic sulfate. copernicus.org
This compound is soluble in water and its release into aquatic environments is a significant concern due to its toxicity. nih.govfishersci.com It has been classified as very toxic to aquatic life, with the potential for long-lasting effects. fishersci.comsigmaaldrich.comchemos.de The primary route of contamination has been through industrial discharge and waste disposal. nih.govnih.gov
In aqueous systems, the degradation of hydrazine is a slow process in pure water. nih.gov However, the rate of degradation increases in the presence of catalysts such as copper (II) ions and is influenced by pH, with autoxidation being more rapid under neutral or alkaline conditions. nih.gov The main degradation process is a four-electron oxidation that converts hydrazine to nitrogen gas. nih.gov Due to its water solubility, this compound is likely to be mobile in the environment. fishersci.com
Soil contamination with hydrazine compounds can occur from spills or leakage. researchgate.net The persistence and movement of this compound in soil are influenced by factors such as soil type, pH, and organic matter content. researchgate.netresearchgate.net
Research indicates that hydrazine adsorption in soil is highly dependent on the pH of the soil suspension and the types of clay minerals present. researchgate.net Under acidic conditions, the primary mechanism for hydrazine retention is the exchange of the hydrazinium (B103819) ion (N₂H₅⁺) with other cations on the surface of clay particles. researchgate.net In alkaline conditions, the retention mechanism can vary, with ion exchange being predominant in some clays (B1170129) like montmorillonite. researchgate.net The organic content of the soil also plays a role in its adsorption. inchem.org Studies have shown that dilute hydrazine can leach completely through sandy soils. inchem.org
Ecotoxicological Studies
The ecotoxicological effects of this compound have been a subject of research, particularly concerning its impact on aquatic life and plants.
This compound is recognized for its high toxicity to aquatic organisms. fishersci.comsigmaaldrich.comchemos.descbt.com Regulatory classifications consistently label it as "very toxic to aquatic life" and capable of causing "long-term adverse effects in the aquatic environment". fishersci.comchemos.de This high toxicity necessitates careful management of any environmental release to prevent harm to aquatic ecosystems.
Table 1: Ecotoxicity Classification of this compound
| Classification | Description | Source(s) |
|---|---|---|
| Acute Aquatic Toxicity | Very toxic to aquatic life. sigmaaldrich.comnih.gov | sigmaaldrich.comnih.gov |
Hydrazine and its compounds are considered potential hazards to plant life. inchem.org Studies have investigated the specific effects of this compound on plant development, starting from the germination stage.
One study focused on the impact of various concentrations of this compound on the germination of radish (Raphanus sativus L.) seeds. The findings indicated a concentration-dependent toxic effect, where increasing concentrations of this compound delayed seed germination. researchgate.net Significant delays in germination were observed at concentrations between 1 and 10 mM. researchgate.net
Conversely, research on related sulfur compounds has shown that sulfate availability can influence plant hormone levels, such as abscisic acid, which is crucial for responses to environmental stress. nih.gov Furthermore, hydrogen sulfide, another sulfur-containing compound, has been observed at very low concentrations to increase germination success and growth in several plant species, including beans, corn, wheat, and peas. plos.org These findings suggest a complex role for sulfur compounds in plant biology.
Table 2: Effect of this compound on Radish Seed Germination
| This compound Concentration | Effect on Germination | Source |
|---|---|---|
| 1 mM - 10 mM | Significantly slowed seed germination. | researchgate.net |
Biodegradation Potential in Environmental Compartments
This compound, and hydrazine in its broader sense, can be released into the environment through industrial activities and waste disposal. nih.govnih.gov Its fate and persistence are influenced by various chemical and biological degradation processes. In most environmental media, hydrazine is rapidly degraded, primarily through oxidation. nih.govnih.gov
The biodegradation of hydrazine is significantly influenced by the environmental compartment. In aquatic systems, the rate of degradation is affected by factors such as the organic content of the water, the presence of metal ion catalysts, aeration, ion concentration, and temperature. dtic.mildtic.mil Research has shown that hydrazine degrades more rapidly in natural waters compared to distilled water, with the greatest breakdown occurring in organically rich water, suggesting a significant role for microbial activity. dtic.mil The aqueous half-life of hydrazine can range from 10 to 14 days. dtic.mil While high concentrations of hydrazine are toxic to many microorganisms, biodegradation can occur at lower concentrations. nih.govnih.gov For instance, aerobic biodegradation has been observed in water with hydrazine concentrations below 2 mg/L. dtic.mil The oxidation of hydrazine to nitrogen gas and water can be catalyzed by the presence of copper (II) and phosphate (B84403) ions. dtic.mil
In soil, the degradation of hydrazine is also rapid, with biological processes accounting for a significant portion of its disappearance. osti.gov The nature of hydrazine adsorption in soil is dependent on the pH of the suspension and the functional groups present. dtic.mil Under acidic conditions, hydrazine primarily exists in its protonated, non-volatile form (N2H5+), which can be stable. dtic.mil However, it is still subject to numerous degradation pathways in the soil-groundwater environment. dtic.mil Certain bacteria have been identified that can degrade hydrazine. For example, Achromobacter sp., isolated from soil, has shown a high capacity to degrade hydrazine into the non-toxic product of dinitrogen gas. osti.govosti.gov Studies have demonstrated that inoculating water and soil with such hydrazine-degrading bacteria can enhance the degradation process. osti.gov Cometabolic degradation, where microbes break down hydrazine in the presence of other food sources, has also been explored, with consortia of microalgae like Chlorella vulgaris and extremophilic bacteria such as Bacillus species showing potential for hydrazine detoxification. mdpi.com
Interactive Data Table: Factors Influencing Hydrazine Degradation
Environmental Factor Influence on Hydrazine Degradation Source Organic Content Higher organic content in water leads to faster degradation. nih.gov Microbial Presence Biodegradation by bacteria like Achromobacter sp. enhances degradation. [20, 28] Metal Ions (e.g., Copper) Catalyzes oxidation, increasing the rate of degradation. nih.gov pH Affects the ionic form of hydrazine, influencing its volatility and stability. nih.gov Aeration Presence of oxygen is crucial for oxidation processes. nih.gov
Occupational Exposure and Risk Assessment
Occupational exposure to this compound and its related compounds is a significant health concern in various industries. nih.govnih.gov Workers may be exposed in sectors that produce or use these chemicals, such as in the manufacturing of agricultural chemicals, chemical blowing agents, pharmaceuticals, and as a corrosion inhibitor in boiler water treatment. nih.govepa.govemsl.com The aerospace and military industries also present exposure risks due to the use of hydrazine as a rocket propellant. nih.govnih.gov
Risk assessment for hydrazine exposure involves evaluating the potential for harm based on the dose, duration, and nature of the work being performed. emsl.com To protect workers, several regulatory and advisory bodies have established occupational exposure limits. The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for hydrazine at 1 part per million (ppm), equivalent to 1.3 mg/m³, and notes the potential for dermal absorption. nih.gov The National Institute for Occupational Safety and Health (NIOSH) recommends a more stringent ceiling Recommended Exposure Limit (REL) of 0.03 ppm (0.04 mg/m³) for a 2-hour exposure and has designated hydrazine as a potential occupational carcinogen. nih.gov NIOSH also has an Immediately Dangerous to Life or Health (IDLH) limit of 50 ppm for hydrazine. nih.gov For this compound specifically, no occupational exposure limits have been formally established, but it is recommended to be handled as a carcinogen with extreme caution, and all contact should be minimized. nj.gov
Interactive Data Table: Occupational Exposure Limits for Hydrazine
Agency Exposure Limit Value Notes Source OSHA Permissible Exposure Limit (PEL) 1 ppm (1.3 mg/m³) Time-weighted average nih.gov NIOSH Recommended Exposure Limit (REL) 0.03 ppm (0.04 mg/m³) Ceiling limit for 2-hour exposure nih.gov NIOSH Immediately Dangerous to Life or Health (IDLH) 50 ppm nih.gov
Exposure Routes in Industrial Settings
In industrial settings, the primary routes of occupational exposure to hydrazine and this compound are inhalation and dermal contact. nih.govnih.gov
Inhalation of this compound can occur when the crystalline material becomes airborne as dust. nj.gov Breathing in hydrazine can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath. nj.gov In more severe cases of acute inhalation exposure, effects can include dizziness, headache, nausea, pulmonary edema, seizures, and even coma. epa.govyoutube.com
Biomarkers of Exposure and Effect
Biomarkers are used to assess an individual's exposure to a chemical and the potential health effects. For hydrazine exposure, both biomarkers of exposure and effect have been investigated.
Biomarkers of exposure for hydrazine include the detection of the unchanged compound in biological fluids. Hydrazine can be measured in the urine and blood of exposed individuals. epa.govoup.comnih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a specific method used for the quantification of hydrazine in human urine, capable of detecting a wide range of concentrations from trace amounts to levels indicative of significant exposure. oup.comcdc.gov The amount of hydrazine excreted in the urine can be correlated with exposure levels; for instance, workers exposed to about 0.1 ppm of hydrazine in the air were found to have an average of 2.7 ppm of hydrazine in their urine. oup.com Metabolites of hydrazine, such as acetylhydrazine and diacetylhydrazine, can also be detected in urine and serve as indicators of exposure. nih.gov
Biomarkers of effect are measurable changes that indicate potential health impairment. For hydrazine, these can include alterations in liver function, such as elevated levels of liver enzymes. mdsearchlight.com Studies in rats have used metabolomics to identify a suite of potential biomarkers in serum and urine that are closely related to hydrazine-induced liver injury. nih.gov These include changes in amino acids, glutathione (B108866) metabolites, and intermediates of pyrimidine (B1678525) metabolism. nih.gov Other reported effects that could serve as biomarkers include hematological changes like anemia and neurological symptoms. nj.govnih.gov
Public Health Implications of this compound Exposure
The public health implications of exposure to this compound are significant, primarily due to its classification as a probable human carcinogen. nih.govnih.govepa.gov The National Toxicology Program lists hydrazine and this compound as "reasonably anticipated to be human carcinogens" based on sufficient evidence from animal studies. nih.govnih.gov Oral exposure to this compound in animal studies has been shown to cause benign and malignant tumors in the lungs and liver of mice and rats. nih.govnih.gov Inhalation exposure to hydrazine has led to nasal tumors in rats and hamsters. nih.gov While evidence for carcinogenicity in humans is considered inadequate, the strong evidence in animals warrants extreme caution. nih.gov
Beyond its carcinogenic potential, this compound exposure can lead to a range of other adverse health effects. Acute exposure can damage the liver, kidneys, and central nervous system. epa.gov Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in severe cases, seizures and coma. epa.gov Chronic, or long-term, exposure may lead to the development of bronchitis with a persistent cough and shortness of breath, as well as damage to blood cells causing anemia. nj.gov Skin contact can result in dermatitis and sensitization. nj.govscbt.com
Given these health risks, the release of this compound into the environment from production, use, or waste disposal is a public health concern. nih.gov While environmental degradation is generally rapid, occupational exposure remains the most direct risk to human health. nih.govnih.gov The identification of hydrazine as a hazardous air pollutant in urban areas further underscores its public health relevance. nih.gov
Industrial and Laboratory Research Applications
Role as a Reducing Agent in Chemical Processes
Hydrazine (B178648) sulfate (B86663) is recognized for its strong reducing properties. nih.gov This characteristic is leveraged in numerous applications, including the analysis of minerals and slag, and in the determination of arsenic in metals. nih.gov It is also employed as an antioxidant in soldering flux for light metals and for the refining of rare metals. nih.gov In the realm of environmental remediation, hydrazine sulfate has been studied for its effectiveness in treating industrial effluents. For instance, research has demonstrated its ability to reduce toxic chromium(VI) to the less harmful chromium(III) in wastewater from electroplating facilities. scientific.net A study on chrome-containing rinsing waters showed that this compound could reduce over 99% of chromium(VI) to chromium(III). scientific.net
The reducing power of this compound is also utilized in synthetic chemistry. It can, for example, facilitate the formation of a silver mirror from a silver nitrate (B79036) solution, indicating its capacity to reduce metal ions. sciencemadness.org
Table 1: Applications of this compound as a Reducing Agent
| Application Area | Specific Use | Research Finding/Note |
|---|---|---|
| Metallurgy | Refining of rare metals | Utilized in the purification process. nih.gov |
| Analysis of arsenic in metals | Serves as a key reagent in analytical tests. nih.gov | |
| Antioxidant in soldering flux | Prevents oxidation of light metals during soldering. nih.gov | |
| Mineral Analysis | Analysis of minerals and slag | Acts as a reducing agent in the breakdown and analysis of mineral components. nih.gov |
| Environmental | Wastewater Treatment | Reduces chromium(VI) to chromium(III) in electroplating effluents. scientific.net |
| Chemical Synthesis | Metal Deposition | Reduces silver nitrate to form a silver mirror. sciencemadness.org |
Catalytic Applications in Chemical Synthesis
This compound serves as a catalyst in several chemical manufacturing processes. wikipedia.orgnih.gov Its catalytic activity is particularly notable in the production of certain types of synthetic fibers and polymers. chemiis.comnih.gov
In the field of polymer chemistry, this compound functions as a catalyst and a reducing agent. chemiis.com It is instrumental in the synthesis of acetate (B1210297) fibers. nih.gov The compound also facilitates the creation of various polymers, including foamed plastics and polyurethanes. chemiis.com
Precursor in Organic and Inorganic Synthesis
This compound is a fundamental building block in the synthesis of a wide array of organic and inorganic compounds. chemiis.comsciencemadness.org It is often preferred over pure hydrazine in laboratory settings because it is not volatile and is less susceptible to oxidation during storage. wikipedia.org The salt can be used to prepare hydrazine hydrate (B1144303) by reacting it with a strong base like sodium hydroxide. sciencemadness.org
A primary application of this compound is as a precursor for producing various hydrazine derivatives, which are pivotal in many industries. chemiis.com
Hydrazones: These compounds are formed through the reaction of hydrazine (derived from this compound) with aldehydes and ketones. wikipedia.org Hydrazones are important intermediates in organic synthesis and have applications in areas like fuel cells, where they can be formed to safely store hydrazine. wikipedia.org
Azo Compounds: this compound is used in the creation of azo dyes, which are known for providing bright and vivid colors to textiles and fabrics. chemiis.com
Hydrazides: These derivatives are synthesized from this compound and are essential in the production of pharmaceuticals and agrochemicals. chemiis.comsciencemadness.org For example, cyclic hydrazides have been synthesized from reactions involving hydrazine. researchgate.net The synthesis of various hydrazide-hydrazone derivatives has been explored for their potential biological activities. nih.gov
The versatility of hydrazine as a reagent, made accessible through this compound, allows for the synthesis of complex heterocyclic rings like pyrazoles and pyridazines. wikipedia.org
Table 2: Examples of Hydrazine Derivatives Synthesized from this compound
| Derivative Class | Example of Use/Synthesis | Reference |
|---|---|---|
| Hydrazones | Formed from reactions with ketones/aldehydes; used for safe hydrazine storage. | wikipedia.org |
| Azo Compounds | Synthesis of azo dyes for the textile industry. | chemiis.com |
| Hydrazides | Precursors for pharmaceuticals and agrochemicals. | chemiis.com |
| Pyrazoles | Synthesis of substituted 3-halopyrazoles. | researchgate.net |
| Pyridazines | Formation of heterocyclic rings for bioactive compounds. | wikipedia.org |
Water Treatment Technologies
This compound plays a crucial role in water treatment, particularly in industrial settings that utilize boilers and high-pressure steam systems. chemiis.comvishnupriya.in Its application helps to prevent corrosion, thereby extending the lifespan of the equipment. chemiis.com
One of the most significant uses of this compound is as an oxygen scavenger in boiler feedwater. chemiis.comvishnupriya.in Dissolved oxygen in boiler water is highly corrosive, especially at the high temperatures and pressures at which boilers operate. quora.comquora.com Hydrazine, typically dosed as hydrazine hydrate derived from the sulfate salt, effectively removes residual dissolved oxygen by reacting with it to form water and inert nitrogen gas. quora.commarinecare.nl
The chemical reaction is as follows: N₂H₄ + O₂ → N₂ + 2H₂O quora.com
This process is critical after mechanical deaeration, which reduces oxygen to low levels, with chemical scavenging eliminating the remainder. google.com Besides removing oxygen, hydrazine also helps in the formation of a protective magnetite (Fe₃O₄) layer on steel surfaces, a process known as passivation, which further guards against corrosion. marinecare.nl This dual action makes it a highly effective treatment for both high-pressure and low-pressure boiler systems. vishnupriya.inrxchemicals.com
Table 3: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Acetic Acid | CH₃COOH |
| Acetone (B3395972) | (CH₃)₂CO |
| Ammonia (B1221849) | NH₃ |
| Anastrozole | C₁₇H₁₉N₅ |
| Arsenic | As |
| Cefazolin | C₁₄H₁₄N₈O₄S₃ |
| Chromium | Cr |
| Cobalt | Co |
| Copper | Cu |
| Copper Sulfate | CuSO₄ |
| Diclobutrazole | C₁₅H₁₉Cl₂N₃O |
| Diethylhydroxylamine (DEHA) | (C₂H₅)₂NOH |
| Fluconazole | C₁₃H₁₂F₂N₆O |
| Hydrazine | N₂H₄ |
| Hydrazine Hydrate | N₂H₄·H₂O |
| Hydrazine Nitrate | N₂H₅NO₃ |
| This compound | N₂H₆SO₄ or [N₂H₅]⁺[HSO₄]⁻ |
| Hydrogen Peroxide | H₂O₂ |
| Hydrogen Sulfide | H₂S |
| Isoniazid | C₆H₇N₃O |
| Isopropyl Nitrite | (CH₃)₂CHONO |
| Lead | Pb |
| Luminol | C₈H₇N₃O₂ |
| Magnesium Sulfate | MgSO₄ |
| Metamitron | C₁₀H₁₀N₄O |
| Metazachlor | C₁₄H₁₆ClN₃O |
| Metribuzin | C₈H₁₄N₄OS |
| Nickel | Ni |
| Nitrofural | C₆H₆N₄O₄ |
| Paclobutrazol | C₁₅H₂₀ClN₃O |
| Polonium | Po |
| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ |
| Pyridazine | C₄H₄N₂ |
| Pyrazole | C₃H₄N₂ |
| Rizatriptan | C₁₅H₁₉N₅ |
| Silver Nitrate | AgNO₃ |
| Sodium Azide | NaN₃ |
| Sodium Hydroxide | NaOH |
| Sodium Hypochlorite (B82951) | NaClO |
| Sodium Sulfite | Na₂SO₃ |
| Sulfuric Acid | H₂SO₄ |
| Tellurium | Te |
| Triadimefon | C₁₄H₁₆ClN₃O₂ |
| Urea (B33335) | CO(NH₂)₂ |
Agricultural Chemical Development
This compound is a precursor in the synthesis of various agrochemicals. mdpi.com Its unique chemical structure allows it to be a building block for complex, biologically active compounds that are vital for modern agriculture. mdpi.comvaisala.com These derivatives contribute to crop protection and yield improvement. mdpi.com The applications of hydrazine-derived compounds in agriculture span pesticides, herbicides, and plant growth regulators. vaisala.comchemcess.com
Hydrazine compounds are utilized in the manufacturing of chemicals designed to protect crops from pests and unwanted vegetation. vaisala.com They are used as intermediates in the synthesis of insecticides and fungicides. nih.gov For instance, certain patented hydrazine compounds have been developed specifically for their pesticidal activities. In the realm of weed control, hydrazine derivatives are foundational to some selective herbicides. vaisala.comchemcess.com A notable example is the herbicide Spike®, which contains a thiadiazole ring derived from hydrazine and is used to manage undesirable brush and woody plants. vaisala.com
This compound is used in the synthesis of compounds that regulate plant growth and development. mdpi.com A prominent example of a hydrazine derivative is maleic hydrazide, which functions as a growth inhibitor. vaisala.com It is widely applied to control sucker growth in tobacco plants and to manage the growth of ornamental grasses and potatoes, thereby reducing the need for manual intervention. vaisala.com
Materials Science Applications
In the field of materials science, this compound's properties as a reducing agent and chemical intermediate are leveraged in the manufacturing and synthesis of advanced materials.
While some chemical inventories list this compound in connection with the production of acetate fibers, detailed literature on the manufacturing process does not describe a primary catalytic role for it. nih.gov The standard, well-documented method for producing cellulose (B213188) acetate fiber involves the reaction of purified cellulose with acetic acid and acetic anhydride, using sulfuric acid as the catalyst. mdpi.com This acetylation process is followed by a controlled hydrolysis to achieve the desired properties in the resulting cellulose acetate. Any residual sulfate from the sulfuric acid catalyst must be neutralized, often with magnesium salts, to ensure the thermal stability of the fiber.
This compound is employed as a reducing agent in the bottom-up chemical synthesis of metallic nanoparticles, particularly silver nanoparticles (AgNPs). In this process, this compound reduces silver ions (from a precursor like silver nitrate) to form zero-valent silver atoms, which then nucleate and grow into nanoparticles.
One detailed study demonstrated the synthesis of stable, spherical AgNPs by reducing silver nitrate with this compound in the presence of chitosan, which acted as a capping and stabilizing agent. The formation of the colloidal AgNPs was visibly indicated by a color change and confirmed by a characteristic Surface Plasmon Resonance (SPR) peak between 418–431 nm. The resulting nanoparticles were found to have a face-centered cubic (fcc) crystalline structure and diameters in the range of 19–20 nm. The kinetics of this synthesis were shown to follow a pseudo-second reaction order.
The table below summarizes the synthesis parameters and results from this study.
| Parameter | Finding | Reference |
| Reducing Agent | This compound | |
| Silver Precursor | Silver Nitrate (AgNO₃) | |
| Stabilizer | Chitosan | |
| Resulting Nanoparticle | Spherical Silver Nanoparticles (AgNPs) | |
| Average Diameter | 19–20 nm | |
| Crystalline Structure | Face-centered cubic (fcc) | |
| SPR Absorption Peak | ~418–431 nm | |
| Reaction Kinetics | Pseudo-second order |
Furthermore, hydrazine hydrate, a related compound, has been used as a reducing agent to synthesize bimetallic silver-iron (AgFe) nanoparticles from a mixture of iron(II) sulfate and silver nitrate salts.
The table below details the findings for bimetallic nanoparticle synthesis.
| Parameter | Finding | Reference |
| Reducing Agent | Hydrazine hydrate | |
| Metal Precursors | FeSO₄·7H₂O and AgNO₃ | |
| Resulting Nanoparticle | Bimetallic AgFe Nanoparticles | |
| Shape | Spherical | |
| Size Range | 15-30 nm |
Historical and Current Laboratory Uses
This compound, the salt formed from hydrazine and sulfuric acid, serves as a key compound in various laboratory and industrial settings. wikipedia.org Its utility stems from its properties as a powerful reducing agent and its more stable, less volatile nature compared to its parent compound, hydrazine. wikipedia.orgnih.gov In the laboratory, it is frequently preferred over pure hydrazine because it is a solid that is less susceptible to atmospheric oxidation during storage. wikipedia.org Historically and currently, its applications in analytical chemistry are significant, ranging from the analysis of minerals to the determination of specific metallic elements. nih.govnih.gov It has also been employed as a catalyst in the production of acetate fibers and as an antioxidant in soldering flux for light metals. nih.govchemotechnique.se
Use in Mineral Analysis
This compound plays a well-established role as a reducing agent in the chemical analysis of minerals and slags. nih.govnih.govchemotechnique.se Its ability to reduce metal ions to their elemental state or a lower oxidation state is fundamental to these applications. This property is harnessed in gravimetric analysis, a method of quantitative chemical analysis where the constituent being determined is isolated in a weighable form.
Key applications in mineral analysis include:
Gravimetric Estimation of Metals: It is used in the quantitative estimation of various metals. For instance, it is employed in the gravimetric determination of nickel, cobalt, and cadmium. nih.govchemicalbook.com
Refining and Separation of Elements: The compound is utilized in the refining of rare metals. nih.govchemicalbook.com A specific application is in the separation of polonium from tellurium, a critical step in the processing of these elements. nih.govchemicalbook.com
Testing for Specific Elements (e.g., arsenic)
A notable application of this compound in analytical chemistry is the determination of arsenic content in various materials, including metals, alloys, and ore samples. wikipedia.orgnih.gov It is a key reagent in a widely used colorimetric method for quantifying trace amounts of arsenic.
The general procedure involves separating arsenic from the sample matrix, often by distillation as arsenic trichloride. nist.gov The arsenic is then oxidized to arsenic acid and subsequently treated with a reagent solution containing ammonium (B1175870) molybdate (B1676688) and this compound. nist.gov In this reaction, this compound acts as the reducing agent, converting the arsenomolybdate complex into a distinct blue-colored compound. nist.gov
The intensity of the resulting blue color is directly proportional to the concentration of arsenic in the sample. This allows for quantitative measurement using a photoelectric colorimeter by measuring the solution's transmittancy. nist.gov The method is highly sensitive, capable of detecting arsenic amounts as small as 2 micrograms. nist.gov
The U.S. Environmental Protection Agency (EPA) Method 108C specifies the use of this compound for the determination of arsenic content in ore samples from non-ferrous smelters. epa.gov In this method, this compound is used both in the initial sample preparation and in the final colorimetric analysis. epa.gov
The table below details the key reagents used in the molybdenum blue photometric method for arsenic determination.
| Reagent | Chemical Formula | Role in Analysis | Reference |
|---|---|---|---|
| This compound | (NH₂)₂·H₂SO₄ | Reducing agent for color development. | nist.govepa.gov |
| Ammonium Molybdate | (NH₄)₆Mo₇O₂₄·4H₂O | Reacts with arsenic acid to form an arsenomolybdate complex. | nist.govepa.gov |
| Potassium Bromate | KBrO₃ | Oxidizing agent to convert arsenic to arsenic acid. | epa.gov |
| Arsenic Trioxide | As₂O₃ | Used to prepare standard arsenic solutions for calibration. | epa.gov |
| Hydrochloric Acid | HCl | Used for sample dissolution and distillation. | nist.govepa.gov |
Q & A
Q. What is the role of hydrazine sulfate in analytical chemistry, particularly in phosphorus quantification?
this compound acts as a reducing agent in UV-Vis spectrophotometric methods for phosphorus analysis. It reduces ammonium molybdate to form a stable phosphomolybdate blue complex, enabling quantification. Optimization of its concentration (0.001–0.1 M) is critical: excess this compound (>0.1 M) destabilizes the complex, while lower concentrations yield linear absorbance relationships. Validation parameters include linearity (R² > 0.998), molar absorptivity (7.92 × 10⁴ L mol⁻¹ cm⁻¹), and precision (%RSD < 2%) .
Q. What safety protocols should researchers follow when handling this compound in laboratory settings?
this compound is regulated as a hazardous material with carcinogenic potential. Key safety measures include:
- Adherence to OSHA’s permissible exposure limit (0.01 ppm time-weighted average).
- Use of fume hoods and personal protective equipment (gloves, lab coats).
- Compliance with EPA reporting requirements (e.g., 1 lb spill reporting under CERCLA).
Toxicological studies in rats indicate hepatotoxicity via disruption of lipid metabolism and calcium homeostasis, necessitating strict exposure controls .
Q. How is this compound synthesized, and what characterization methods validate its purity?
this compound is synthesized via reaction of sulfur dioxide with hydrazine hydrate (N₂H₄·H₂O + SO₂ → (N₂H₅)₂SO₃·H₂O). Dehydration under vacuum produces anhydrous dihydrazinium sulfite. Purity is confirmed via IR spectroscopy, with N-N stretching peaks at ~960 cm⁻¹ .
Q. What pharmacological mechanisms underlie this compound’s proposed anti-cachexia effects?
this compound inhibits gluconeogenesis by blocking phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in glucose synthesis. Preclinical studies show it reverses cachexia in mice by stabilizing hepatic PEPCK activity post-endotoxin challenge, though human trials report inconsistent survival benefits .
Advanced Research Questions
Q. How should researchers address contradictions in clinical trial data on this compound’s efficacy in cancer therapy?
Contradictions arise from divergent trial designs:
- Positive outcomes (1970s): Uncontrolled Soviet trials reported improved survival in advanced cancer, attributed to cachexia reversal .
- Negative outcomes (1990s): Randomized, placebo-controlled trials (e.g., 1994 NSCLC study, n = 243) showed no survival benefit and trends toward worse progression-free survival (HR = 1.2, p = 0.08). Methodological critiques highlight small sample sizes in early studies and heterogeneity in patient populations .
Recommendations: Standardize endpoints (e.g., quality-of-life metrics, PEPCK activity) and stratify by acetylator phenotype, as hydrazine metabolism varies genetically .
Q. What experimental parameters optimize this compound’s reducing capacity in analytical workflows?
- Acidic conditions: Use H₂SO₄ (0.2–0.5 M) to stabilize the phosphomolybdate complex.
- Wavelength selection: Measure absorbance at 689–729 nm for maximum sensitivity.
- Interference mitigation: Pre-treat samples with SnCl₂ to reduce competing oxidants. Validation requires linearity testing across 0.1–10 mg/L phosphorus and recovery rates of 98–107% .
Q. How can proteomics elucidate this compound’s hepatotoxic mechanisms?
Proteomic profiling in rat models identifies dose-dependent dysregulation of lipid metabolism (e.g., apolipoprotein A-I downregulation) and stress-response proteins (e.g., HSP70 upregulation). Multivariate analysis (PLS-DA) prioritizes biomarkers like glutathione peroxidase, linking oxidative stress to hydrazine toxicity .
Q. What role does this compound play in material science, particularly graphene oxide (GO) reduction?
this compound deoxygenates GO by reducing epoxide groups via three mechanisms:
Direct nucleophilic attack by hydrazine.
Formation of hydrazino alcohols at edge-bound epoxides.
Thermal synergy (100°C) for enhanced de-epoxidation. Contrastingly, thermal reduction alone removes hydroxyl/carbonyl groups. Optimal GO conductivity requires hydrazine concentrations >5 mM and 24-hour reaction times .
Q. Methodological Recommendations
- Clinical trials: Use double-blind, placebo-controlled designs with pre-specified stratification by metabolic genotype .
- Analytical chemistry: Validate reduction efficiency via molar absorptivity comparisons between SnCl₂ and this compound .
- Toxicology: Employ 2-D DIGE proteomics to map dose-response protein networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
